methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-6-7-4(8)5(9)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRWOWOXTWYHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The document explores two distinct and reliable synthetic pathways, offering detailed, step-by-step protocols for each. The causality behind experimental choices, mechanistic insights, and quantitative data are presented to ensure scientific integrity and reproducibility. Visual aids in the form of reaction schemes and experimental workflow diagrams are included to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important triazole derivative.
Introduction: The Significance of 4-Substituted-4H-1,2,4-triazoles
The 1,2,4-triazole moiety is a ubiquitous scaffold in a vast array of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. Specifically, the 4-substituted-4H-1,2,4-triazole core is a key feature in numerous pharmaceuticals. The substituent at the N4 position can significantly influence the pharmacological profile of the molecule, affecting its target binding, selectivity, and pharmacokinetic properties.
This compound is a valuable intermediate for the synthesis of more complex molecules. The ester functionality at the 3-position provides a handle for further chemical modifications, such as amidation or reduction, allowing for the introduction of diverse functional groups and the construction of compound libraries for drug discovery. This guide will focus on two robust methods for the regioselective synthesis of this target molecule.
Synthetic Strategies and Mechanistic Rationale
The primary challenge in the synthesis of this compound lies in achieving the desired N4-methylation with high regioselectivity. Alkylation of the parent methyl 1H-1,2,4-triazole-3-carboxylate can lead to a mixture of N1, N2, and N4 isomers. Therefore, synthetic strategies must be carefully chosen to favor the formation of the desired 4-methyl isomer. This guide details two such strategies:
-
Method 1: Regioselective Synthesis from Methylhydrazine. This approach ensures the correct placement of the methyl group on the N4 position by utilizing methylhydrazine as a key building block.
-
Method 2: Regioselective N4-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate. This method focuses on directing the methylation to the N4 position of the pre-formed triazole ring through the careful selection of reaction conditions.
Method 1: Synthesis from Methylhydrazine and Diethyl Oxalate
This method provides a direct and unambiguous route to the 4-methyl-4H-1,2,4-triazole ring system. The key principle is the condensation of methylhydrazine with a derivative of oxalic acid, followed by cyclization.
Reaction Scheme:
An In-depth Technical Guide on the Physicochemical Properties of Methyl N-Methyl-1,2,4-triazole-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape of N-Methylated 1,2,4-Triazole Carboxylates
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions. The N-methylation of methyl 1,2,4-triazole-3-carboxylate introduces a layer of complexity and opportunity, yielding three distinct regioisomers: methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate, and the elusive methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. While the N1 and N2 isomers are readily synthesized and studied, the N4 isomer presents significant synthetic challenges, making a comprehensive understanding of its physicochemical properties a nuanced endeavor. This guide provides a detailed exploration of the synthesis, characterization, and physicochemical properties of these N-methylated isomers, with a special focus on the regiochemical outcomes of methylation and their implications for drug discovery.
The Synthetic Challenge: Regioselectivity in the Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
The direct methylation of methyl 1H-1,2,4-triazole-3-carboxylate typically results in a mixture of the N1 and N2 isomers, with the N1 isomer often being the major product due to being sterically less hindered.[1] The formation of the N4-methylated product is generally not favored under standard alkylating conditions. This regioselectivity is a critical consideration for any synthetic campaign and is influenced by factors such as the choice of methylating agent, base, and solvent.
General Alkylation Protocol (Illustrative)
A general procedure for the N-alkylation of methyl 1H-1,2,4-triazole-3-carboxylate involves the deprotonation of the triazole ring followed by the introduction of a methylating agent.
Protocol:
-
Deprotonation: To a solution of methyl 1H-1,2,4-triazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF, acetonitrile), add an equimolar amount of a base (e.g., sodium hydride, potassium carbonate).
-
Methylation: To the resulting solution, add a methylating agent (e.g., methyl iodide, dimethyl sulfate) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to separate the N1 and N2 isomers.
The preferential formation of the N1 and N2 isomers over the N4 isomer is a consistent theme in the literature.[1][2] Achieving N4-alkylation would likely require a specialized synthetic strategy, possibly involving a directed synthesis or the use of a pre-functionalized triazole precursor.
Physicochemical Properties: A Comparative Overview
| Property | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Predicted/Inferred) | Methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate (Predicted/Inferred) | This compound (Predicted/Inferred) |
| Molecular Formula | C₅H₇N₃O₂ | C₅H₇N₃O₂ | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol | 141.13 g/mol | 141.13 g/mol |
| Melting Point | Likely a crystalline solid. | Likely a crystalline solid. | Expected to be a crystalline solid. |
| Boiling Point | Expected to be higher than the parent N-H compound. | Expected to be similar to the N1 isomer. | Expected to be similar to the other isomers. |
| Solubility | Moderate solubility in polar organic solvents. | Moderate solubility in polar organic solvents. | Likely to have similar solubility to the other isomers. |
| pKa | The basicity of the triazole ring will be influenced by the position of the methyl group. | The basicity of the triazole ring will be influenced by the position of the methyl group. | The N4-isomer is expected to be the most basic of the three due to the electronic nature of the 4-position. |
| Dipole Moment | Will have a distinct dipole moment. | The dipole moment will differ from the N1 isomer. | The dipole moment is expected to be different from the N1 and N2 isomers, which could influence its crystal packing and solubility. |
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the N-methylated isomers.
¹H NMR Spectroscopy
The chemical shift of the N-methyl protons and the triazole ring proton will be diagnostic for each isomer.
-
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate: The N-methyl signal is expected to appear as a singlet. The triazole C5-H proton will also be a singlet.
-
Methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate: The N-methyl signal will have a different chemical shift compared to the N1-isomer. The triazole C5-H proton will also have a distinct chemical shift.
-
This compound: The N-methyl signal would be expected at a different chemical shift again. The C3-H and C5-H protons would be equivalent by symmetry, leading to a single signal for the two ring protons.
¹³C NMR Spectroscopy
The chemical shifts of the N-methyl carbon, the triazole ring carbons, and the carbonyl carbon will provide further confirmation of the isomeric structure. The symmetry of the N4-isomer would result in fewer signals for the triazole ring carbons compared to the N1 and N2 isomers.
Relevance in Drug Discovery
The specific N-alkylation pattern of a triazole ring can have a profound impact on a molecule's biological activity and pharmacokinetic properties. The position of the methyl group influences the molecule's:
-
Binding Affinity: The steric and electronic profile of each isomer will dictate its interaction with a biological target.
-
Solubility and Permeability: Changes in dipole moment and hydrogen bonding potential can affect a compound's solubility and its ability to cross biological membranes.
-
Metabolic Stability: The N-methyl group can block a potential site of metabolism, but the overall stability of the molecule can vary between isomers.
The difficulty in accessing the N4-methyl isomer of methyl 1,2,4-triazole-3-carboxylate makes it a synthetically intriguing target. Should a specific biological rationale emerge for its use, the development of a regioselective synthetic route would be a significant advancement.
Conclusion and Future Perspectives
While a comprehensive physicochemical profile of this compound remains to be fully elucidated due to synthetic challenges, an understanding of the regioselectivity of N-methylation of the parent 1H-triazole is paramount for researchers in the field. The predictable formation of N1 and N2 isomers allows for their systematic investigation in drug discovery programs. The pursuit of a viable synthetic route to the N4 isomer represents an open area of research. Success in this area would not only provide access to a novel chemical entity but also deepen our understanding of the structure-property relationships within this important class of heterocyclic compounds.
Workflow Diagrams
Caption: Synthetic workflow for the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate.
Caption: Relationship between isomeric structure, properties, and research challenges.
References
An In-depth Technical Guide to Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape of Methylated 1,2,4-Triazole Carboxylates
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions.[1] Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a specific isomer within this chemical class, presents a unique profile of scientific interest. However, a comprehensive understanding of this molecule is often challenged by the prevalence of its N1-methylated isomer, methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, in the scientific literature. This guide, therefore, serves as a detailed exploration of the 4-methyl isomer, providing a consolidated resource on its molecular structure, plausible synthetic routes, and potential applications, while also drawing necessary comparisons with its more studied counterpart.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the methylation at the N4 position of the triazole ring, which significantly influences its electronic distribution, steric profile, and potential for intermolecular interactions.
Core Molecular Structure
The molecule consists of a planar, five-membered 1,2,4-triazole ring. A methyl group is attached to the nitrogen atom at position 4, and a methyl carboxylate group is attached to the carbon atom at position 3.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Basis for Inference |
| Molecular Formula | C₅H₇N₃O₂ | Structural analysis |
| Molecular Weight | 141.13 g/mol | Calculation from molecular formula |
| Appearance | White to off-white solid | Analogy with similar triazole derivatives |
| Melting Point | Likely lower than the N1-isomer | N4-substitution may disrupt crystal packing compared to the N1-isomer which has a known melting point of 196-199 °C[2] |
| Solubility | Soluble in polar organic solvents | Presence of polar functional groups (ester, triazole) |
Synthesis Strategies: The Challenge of Regioselectivity
The synthesis of this compound presents a significant regiochemical challenge. Direct methylation of the readily available precursor, methyl 1H-1,2,4-triazole-3-carboxylate, predominantly yields the N1-methylated isomer due to steric and electronic factors. Therefore, alternative strategies are required to achieve N4-methylation.
Synthetic Pathway Overview
A plausible synthetic approach involves a multi-step process, starting from the construction of the 4-methyl-4H-1,2,4-triazole ring, followed by the introduction and modification of the carboxylate group.
References
A Comprehensive Spectroscopic Guide to Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: In-Depth Analysis of NMR, IR, and MS Data
Introduction
This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also a detailed rationale behind the interpretation, underpinned by authoritative sources. The experimental protocols described herein represent robust, self-validating systems for acquiring high-quality spectroscopic data for this class of compounds.
Molecular Structure
The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.
Figure 1. Molecular structure of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
For quantitative measurements, an internal standard can be added, although for routine structural confirmation, the residual solvent peak is often sufficient for referencing.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 90° pulse.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, increasing for dilute samples.
-
A relaxation delay (D1) of 1-2 seconds is generally sufficient.[1]
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.[2]
-
-
2D NMR (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
-
Figure 2. Workflow for NMR-based structure elucidation.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of similar 1,2,4-triazole derivatives and general principles of chemical shifts in heterocyclic systems.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | s | 1H | H-5 | The proton on the triazole ring is expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms and the ring current. |
| ~4.0 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is typically found in this region. N-alkylation of heterocycles can influence the chemical shifts of ring protons.[3][4] |
| ~3.9 | s | 3H | O-CH₃ | The methyl ester protons are expected to be in this characteristic range. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~160 | - | C=O | The carbonyl carbon of the ester group is expected at a low field. |
| ~155 | - | C-3 | The carbon atom of the triazole ring attached to the ester group and two nitrogen atoms will be significantly deshielded. |
| ~145 | + | C-5 | The CH carbon of the triazole ring is expected in the aromatic region. |
| ~53 | + | O-CH₃ | The carbon of the methyl ester group. |
| ~35 | + | N-CH₃ | The carbon of the N-methyl group. The chemical shift of N-methyl groups in heterocycles can vary but is generally in this region.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FT-IR Spectrum
For a solid sample, the thin solid film or KBr pellet method is commonly employed.
-
Thin Solid Film Method:
-
KBr Pellet Method:
Predicted IR Absorption Bands
The predicted IR spectrum will show characteristic absorptions for the functional groups present in this compound.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 | Medium | C-H stretch (aromatic) | Corresponds to the C-H stretching vibration of the triazole ring.[8] |
| ~2950 | Medium | C-H stretch (aliphatic) | Arises from the C-H stretching vibrations of the methyl groups. |
| ~1730 | Strong | C=O stretch (ester) | A strong absorption in this region is characteristic of the carbonyl group in an ester. |
| ~1600-1450 | Medium-Strong | C=N and C=C stretches | These absorptions are characteristic of the triazole ring system.[8][9] |
| ~1250 | Strong | C-O stretch (ester) | Corresponds to the stretching vibration of the C-O single bond of the ester. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.
Experimental Protocol: Acquiring an Electron Impact (EI) Mass Spectrum
Electron impact (EI) is a common ionization technique for relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum.[10]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.[11][12]
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
The predicted molecular formula for this compound is C₅H₇N₃O₂. The predicted exact mass is approximately 141.0538 Da.
-
Molecular Ion (M⁺•): A peak at m/z = 141 is expected, corresponding to the molecular ion. The intensity of this peak will depend on its stability under EI conditions.
-
Key Fragmentation Pathways: The fragmentation of 1,2,4-triazoles can be complex.[13] Common fragmentation pathways involve the loss of small, stable neutral molecules.
-
Loss of OCH₃• (m/z 110): Cleavage of the methoxy group from the ester would result in an acylium ion.
-
Loss of COOCH₃• (m/z 82): Loss of the entire carbomethoxy group.
-
Ring Cleavage: 1,2,4-triazole rings can undergo characteristic ring cleavage, often involving the loss of N₂ or HCN.[13]
-
Figure 3. Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characterization of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected NMR, IR, and MS spectral features. The detailed experimental protocols offer a framework for obtaining high-quality data, ensuring scientific rigor in the characterization of this and related heterocyclic molecules. The synthesis of theoretical understanding and practical application presented herein is intended to be a valuable resource for scientists engaged in the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. as.uky.edu [as.uky.edu]
- 11. fiveable.me [fiveable.me]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate in Organic Solvents
Foreword: The Crucial Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A compound's ability to dissolve in a solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility characteristics is not merely academic—it is a cornerstone of rational drug design and formulation.
This guide provides an in-depth technical exploration of the solubility of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of the broad-spectrum antiviral drug, Ribavirin. A thorough grasp of its solubility in various organic solvents is essential for optimizing its synthesis, purification, and formulation processes, ensuring the consistent quality and performance of the final drug product.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principles of solid-liquid equilibrium.[2][3] This equilibrium is achieved when the chemical potential of the solid solute is equal to its chemical potential in the solution. The overall process can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
The age-old adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4] The solubility of an organic compound is dictated by the interplay of various intermolecular forces, including:[5][6][7][8]
-
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).
The molecular structure of this compound, featuring a polar triazole ring, a methyl group, and a carboxylate group, allows for a range of intermolecular interactions with various organic solvents. The presence of nitrogen and oxygen atoms makes it capable of acting as a hydrogen bond acceptor, while the overall polarity of the molecule will significantly influence its solubility in solvents of varying polarity.
Experimental Determination of Solubility
The accurate determination of solubility is a critical experimental undertaking. The gravimetric method, a classical and reliable technique, is well-suited for this purpose. The following protocol outlines a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent.
Experimental Protocol: Gravimetric Method
This protocol is designed to establish a self-validating system for obtaining reproducible solubility data.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with airtight seals
-
Syringe filters (0.45 µm)
-
Pipettes and volumetric flasks
-
Drying oven
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that solid-liquid equilibrium is reached. It is crucial to confirm that excess solid remains in the vials to guarantee saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the solid particles to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette, avoiding any solid particles.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight is achieved.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the difference between the final and initial weights of the container.
-
The mass of the solvent is the difference between the weight of the saturated solution and the mass of the dissolved solute.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.
-
Diagram of the Gravimetric Solubility Determination Workflow
Caption: Workflow for gravimetric solubility determination.
Solubility Data for this compound
A key study by Guo et al. (2022) systematically measured the mole fraction solubility of methyl 1,2,4-triazole-3-carboxylate in fourteen pure organic solvents at temperatures ranging from 278.15 K to 318.15 K. The solvents investigated were methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, isobutyl alcohol, acetonitrile, acetone, 2-pentanone, 3-pentanone, 4-methyl-2-pentanone, cyclopentanone, cyclohexanone, and tetrahydrofuran.
The experimental data from this study revealed a positive correlation between temperature and the solubility of this compound in all the tested solvents. This indicates that the dissolution process is endothermic.
Table 1: Summary of Investigated Solvents for Solubility of this compound
| Solvent Class | Specific Solvents Investigated |
| Alcohols | Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, Isobutyl alcohol |
| Ketones | Acetone, 2-Pentanone, 3-Pentanone, 4-Methyl-2-pentanone, Cyclopentanone, Cyclohexanone |
| Nitriles | Acetonitrile |
| Ethers | Tetrahydrofuran |
Data sourced from Guo et al. (2022).
Thermodynamic Modeling of Solubility
To correlate the experimental solubility data and gain deeper insights into the dissolution thermodynamics, several semi-empirical models are commonly employed. The study by Guo et al. (2022) utilized the modified Apelblat equation, the Buchowski-Ksiazaczak λh equation, and the Yaws model.
The Modified Apelblat Equation
The Apelblat equation is a widely used semi-empirical model that describes the relationship between solubility and temperature. The modified Apelblat equation is expressed as:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the experimental data. A and B relate to the non-ideality of the solution, while C is related to the effect of temperature on the fusion enthalpy.
The Buchowski-Ksiazaczak λh Equation
The Buchowski-Ksiazaczak λh model is another valuable tool for correlating solid-liquid equilibrium data.[9][10][11][12][13] It is represented by the equation:
ln[1 + λ((1-x)/x)] = λh[(1/T) - (1/Tm)]
where:
-
x is the mole fraction solubility
-
T is the absolute temperature
-
Tm is the melting point of the solute
-
λ and h are model parameters. λ is related to the non-ideality of the solution, and h is related to the excess enthalpy of the solution.[10]
The Yaws Model
The Yaws model is another empirical equation used for correlating temperature-dependent physical property data, including solubility. Its general form is:
log(Solubility) = A + B/T + C log(T) + D T + E T^2
The specific form and parameters depend on the system being modeled. The study by Guo et al. (2022) found that the Yaws model provided the best correlation for the solubility of methyl 1,2,4-triazole-3-carboxylate among the three models tested.
Diagram of the Relationship between Experimental Data and Thermodynamic Models
Caption: From experiment to insight: modeling solubility data.
Practical Applications in Drug Development
The solubility data and thermodynamic models presented in this guide have direct and practical implications for the development of pharmaceuticals involving this compound:
-
Crystallization and Purification: Knowledge of the solubility curves in different solvents is essential for designing efficient crystallization processes to obtain the desired polymorph with high purity and yield.
-
Formulation Development: Understanding the solubility in various organic solvents aids in the selection of appropriate excipients and solvent systems for the final drug formulation, impacting the drug's stability and bioavailability.
-
Process Optimization: The thermodynamic models can be used to predict solubility at different temperatures, allowing for the optimization of reaction and purification conditions, potentially reducing costs and improving process efficiency.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences multiple stages of pharmaceutical development. This guide has provided a comprehensive overview of the theoretical underpinnings of solubility, a detailed experimental protocol for its determination, a summary of available solubility data, and an introduction to the thermodynamic models used for data correlation. By leveraging this knowledge, researchers and drug development professionals can make more informed decisions, leading to the development of safer, more effective, and higher-quality medicines.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Solid-Liquid Equilibrium By Unacademy [unacademy.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate
Foreword: Navigating the Thermal Landscape of Heterocyclic Compounds
In the realm of pharmaceutical development and materials science, the 1,2,4-triazole core is a cornerstone of molecular design, valued for its broad spectrum of biological activities and structural versatility.[1][2] The thermal stability of these heterocyclic entities is not merely a matter of academic curiosity; it is a critical parameter that dictates their viability in synthesis, formulation, storage, and ultimately, their safety profile. This guide is dedicated to a specific, yet important, member of this family: methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.
While extensive literature exists on the thermal behavior of the broader 1,2,4-triazole class, specific, publicly available experimental data for this compound is limited. Therefore, this document serves as both a repository of established principles and a forward-looking guide for researchers. We will synthesize insights from computational studies and experimental analyses of analogous structures to build a robust framework for understanding and evaluating the thermal stability of this specific compound.[1][3] Our objective is to provide a comprehensive resource that is not only scientifically rigorous but also practically applicable for professionals in drug development and chemical research.
The Structural and Chemical Context of this compound
This compound is a five-membered aromatic heterocycle characterized by three nitrogen atoms and two carbon atoms in the ring. The key functional groups that will influence its thermal behavior are:
-
The 1,2,4-Triazole Core: This ring system is known for its relative thermal stability, which is a key attribute in many of its applications.[1] However, the N-N bond within the ring is often the point of initial thermal degradation.[1][3]
-
The N-Methyl Group (Position 4): The addition of a methyl group on one of the nitrogen atoms can influence the electronic distribution within the ring and may have a modest impact on its thermal stability.
-
The Methyl Carboxylate Group (Position 3): This ester group is a significant factor in the molecule's thermal profile. Ester groups can undergo various thermal reactions, including decarboxylation or cleavage, which will likely play a role in the overall decomposition pathway.
Understanding the interplay of these structural features is paramount to predicting and interpreting the thermal behavior of the molecule.
Experimental Workflow for Assessing Thermal Stability
A comprehensive evaluation of thermal stability requires a multi-technique approach. The following experimental workflow is designed to provide a complete picture of the material's behavior under thermal stress.
Figure 1: A comprehensive experimental workflow for the thermal stability assessment of a chemical compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running in both atmospheres can provide insights into the decomposition mechanism (e.g., oxidation vs. pyrolysis).[4]
-
Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.
-
Temperature Range: 25 °C to 600 °C, or until mass loss is complete.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).
Causality: The choice of an inert atmosphere like nitrogen allows for the study of the intrinsic thermal decomposition of the molecule without the influence of oxidation.[4] Comparing these results to a run in an oxidative atmosphere can reveal susceptibility to oxidation.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any evolved gases during decomposition and to obtain accurate enthalpy data.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in TGA.
-
-
Data Analysis: Determine the melting point (Tm) and its associated enthalpy of fusion (ΔHfus), as well as the onset temperature of decomposition (Td, onset) and the enthalpy of decomposition (ΔHd).
Causality: DSC provides complementary information to TGA. While TGA measures mass loss, DSC detects the energy changes associated with thermal events. An exothermic decomposition event, for instance, indicates a release of energy that could pose a safety hazard.
Predicted Thermal Behavior and Decomposition Pathway
Based on studies of related 1,2,4-triazole derivatives, a plausible decomposition pathway for this compound can be proposed. The initial decomposition is likely to be a multi-stage process.[3][4]
Figure 2: A proposed thermal decomposition pathway for this compound.
The decomposition of substituted 1,2,4-triazoles often involves the simultaneous cleavage of C-N, N-N, and C-O bonds.[3] The process is likely to initiate with either the fragmentation of the ester group or the cleavage of the weaker N-N bond in the triazole ring. This would be followed by further fragmentation into smaller, volatile molecules and potentially a solid char residue at higher temperatures.
Hypothetical Thermal Data Summary
The following table presents a summary of expected thermal data for this compound, based on typical values for similar heterocyclic compounds. This data should be experimentally verified.
| Parameter | Technique | Expected Value | Significance |
| Melting Point (Tm) | DSC | 180 - 200 °C | Defines the upper limit of the solid state. |
| Onset of Decomposition (Tonset) | TGA (N2) | 210 - 240 °C | Indicates the start of significant thermal degradation. |
| Enthalpy of Decomposition (ΔHd) | DSC | > 200 J/g (Exothermic) | A high exothermic value suggests a potential for a runaway reaction. |
| Mass Loss (Stage 1) | TGA | 30 - 40% | Corresponds to the initial loss of the ester group and/or other small fragments. |
Safety and Handling Considerations
The thermal decomposition of nitrogen-rich heterocyclic compounds can release toxic and flammable gases, such as ammonia (NH3), hydrogen cyanide (HCN), and carbon monoxide (CO).[4] Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood.
Based on the safety data for the related compound, methyl 1H-1,2,4-triazole-3-carboxylate, the target compound should be handled with care, assuming it may cause skin and eye irritation, as well as respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7]
Conclusion
While direct experimental data for this compound is not yet prevalent in the literature, a robust understanding of its thermal stability can be extrapolated from the extensive research on the 1,2,4-triazole family. The proposed experimental workflow provides a clear and reliable path for researchers to obtain the necessary data to fully characterize this compound. The predicted decomposition pathway and hypothetical data serve as a valuable starting point for these investigations. As with any chemical entity in the drug development pipeline, a thorough and rigorous assessment of thermal stability is not just a regulatory requirement, but a fundamental aspect of ensuring safety and efficacy.
References
- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance | MDPI [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
The 1,2,4-Triazole Scaffold: A Historical and Synthetic Odyssey in Drug Discovery and Agrochemicals
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole ring, a deceptively simple five-membered heterocycle containing three nitrogen atoms, stands as a titan in the world of bioactive molecules. Its rigid, planar structure and unique electronic properties—acting as a stable scaffold that can engage in hydrogen bonding and dipole interactions without being metabolically labile—have made it a "privileged" structure in medicinal and agricultural chemistry. From life-saving antifungal and anticancer drugs to essential crop-protecting fungicides, the derivatives of this versatile core are indispensable. This guide provides an in-depth exploration of the discovery and history of 1,2,4-triazole derivatives, tracing their journey from initial synthesis to their current status as cornerstones of modern chemistry. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the critical structure-activity relationships that have cemented the legacy of this remarkable heterocycle.
The Genesis: From a Name to a Synthetic Reality
The story of the 1,2,4-triazole ring begins in the late 19th century, a period of foundational exploration in heterocyclic chemistry. The name "triazole" was first given to this carbon-nitrogen ring system by Bladin in 1885[1][2]. However, it was the turn of the 20th century that brought forth practical and named reactions, which are still recognized today, for the synthesis of its derivatives. These classical methods laid the groundwork for what would become a vast and diverse chemical space.
Two seminal reactions established the foundation for 1,2,4-triazole synthesis:
-
The Einhorn-Brunner Reaction (1905/1914): First described by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction involves the condensation of diacylamines (imides) with hydrazines, typically under acidic conditions, to form substituted 1,2,4-triazoles. A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides, where the acyl group from the stronger corresponding carboxylic acid preferentially ends up at the 3-position of the triazole ring.
-
The Pellizzari Reaction (1911): Discovered by Guido Pellizzari, this method provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide. While effective, the traditional Pellizzari reaction often requires high temperatures and can result in lower yields, limitations that have been addressed by modern synthetic modifications.
These early methods, though robust, highlighted the stability and accessibility of the 1,2,4-triazole core, paving the way for future investigations into its potential applications.
The Breakthrough Era: The Rise of Azole Antifungals
For much of the 20th century, systemic fungal infections were notoriously difficult to treat, with existing therapies being either highly toxic or limited in their effectiveness. The landscape began to change dramatically with the advent of azole antifungals. The journey started with the imidazoles (containing two nitrogens in the azole ring), such as ketoconazole, which was the first oral agent for systemic mycoses but was hampered by toxicity and an unfavorable pharmacokinetic profile[3][4].
The true revolution came with the development of the triazoles . The strategic replacement of the imidazole ring with a 1,2,4-triazole moiety led to compounds with a markedly improved safety profile, better oral bioavailability, and a broader spectrum of activity[3][4]. This shift was a pivotal moment in medicinal chemistry, born from a research program at Pfizer that began in 1978 with the goal of creating a broad-spectrum, orally active antifungal agent[5]. The focus on triazole analogues was intentional, as they showed reduced susceptibility to metabolic degradation compared to their imidazole counterparts[5].
Case Study: The First-Generation Triazoles
-
Fluconazole (Diflucan®): Discovered by a Pfizer research team led by Ken Richardson and patented in 1981, fluconazole was a game-changer[2][6]. Its development was the result of a strategy that emphasized polar derivatives to achieve high blood levels and reduce metabolism[5]. The final selection of the 2,4-difluorophenyl analogue was based on its optimal combination of efficacy, pharmacokinetics, and aqueous solubility[5]. Fluconazole's commercial use began in 1988, and it quickly became the leading antifungal drug worldwide for treating deadly fungal diseases in immunocompromised patients, such as those with AIDS or undergoing chemotherapy[6].
-
Itraconazole (Sporanox®): Developed and marketed by Janssen Pharmaceutica, itraconazole was patented in 1978 and approved for medical use in the United States in 1992[7]. It offered a broader spectrum of activity than fluconazole, particularly against molds like Aspergillus[8]. However, its high lipophilicity and pH-dependent absorption presented formulation challenges, leading to the development of complex capsule and oral solution formulations to improve bioavailability[7].
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The success of azole antifungals lies in their specific and potent inhibition of a key fungal enzyme: lanosterol 14α-demethylase . This cytochrome P450 enzyme (CYP51) is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammals (which use cholesterol instead)[9][10][11].
The mechanism proceeds as follows:
-
The unsubstituted N4 nitrogen of the 1,2,4-triazole ring binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme.
-
This binding competitively inhibits the natural substrate (lanosterol) from accessing the enzyme's active site.
-
The inhibition of this enzyme disrupts the ergosterol biosynthesis pathway.
-
This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane[12].
-
The altered membrane structure results in increased permeability, disruption of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth (a fungistatic effect)[9][13].
The selectivity of triazole antifungals for the fungal enzyme over its mammalian counterpart is crucial to their therapeutic success. For instance, voriconazole is approximately 250 times more active against the fungal P450 enzyme than the mammalian equivalent[14].
Caption: Mechanism of action of 1,2,4-triazole antifungal drugs.
Generations of Triazole Antifungals
The clinical success of fluconazole and itraconazole spurred the development of second-generation triazoles with enhanced properties.
| Generation | Examples | Key Characteristics | Primary Clinical Use |
| First | Fluconazole, Itraconazole | Good activity against many yeasts. Itraconazole has some activity against molds.[15] | Treatment of candidiasis; Itraconazole for endemic mycoses and some aspergillosis. |
| Second | Voriconazole, Posaconazole, Isavuconazole | Broader spectrum, including enhanced activity against Aspergillus and other filamentous fungi.[3][15] | Treatment of invasive aspergillosis and other serious mold infections. |
Here is a comparison of the in vitro activity of several key triazole antifungals against common fungal pathogens:
| Fungal Species | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans (susceptible) | ≤8 | ≤0.125 | ≤0.125 |
| Candida glabrata | Often ≥16 | 0.5 - 1 | 0.25 - 0.5 |
| Candida krusei | Intrinsically Resistant | 0.5 - 1 | 0.25 - 0.5 |
| Cryptococcus neoformans (susceptible) | ≤8 | 0.14 (geometric mean) | 0.07 (geometric mean) |
| Data compiled from multiple sources, MIC values can vary.[16][17][18][19] |
Expanding the Arsenal: Triazoles in Cancer and Viral Infections
The influence of the 1,2,4-triazole scaffold extends far beyond fungal infections. Its ability to coordinate with metalloenzymes and fit into specific binding pockets has been exploited in other critical therapeutic areas.
Aromatase Inhibitors for Breast Cancer
In postmenopausal women, the primary source of estrogen is the conversion of androgens by the enzyme aromatase (cytochrome P450 19A1) in peripheral tissues[20]. Since many breast cancers are hormone receptor-positive, meaning their growth is fueled by estrogen, blocking this enzyme is a highly effective treatment strategy. Third-generation aromatase inhibitors, which are non-steroidal and feature a 1,2,4-triazole ring, have become the standard of care.
-
Letrozole (Femara®): Developed by Ciba-Geigy (now Novartis), letrozole is a highly potent and selective aromatase inhibitor[1][21][22]. It was approved in Europe in 1996 and the US in 1997[21].
-
Anastrozole (Arimidex®): Patented in 1987 by Imperial Chemical Industries (later AstraZeneca) and approved for medical use in 1995, anastrozole is another cornerstone in the treatment of hormone-receptor-positive breast cancer[19][23].
The mechanism is analogous to that of the antifungal triazoles: the N4 nitrogen of the triazole ring binds to the heme iron of the aromatase enzyme, competitively inhibiting its function and leading to a profound decrease in circulating estrogen levels[24][25]. In vitro studies have shown letrozole to be a more potent inhibitor of aromatase than anastrozole[7][26].
Antiviral Activity: The Case of Ribavirin
Ribavirin, a synthetic guanosine analogue containing a 1,2,4-triazole-3-carboxamide moiety, was first synthesized in 1970[27]. It exhibits broad-spectrum activity against a range of RNA and DNA viruses and is a key component of combination therapy for chronic Hepatitis C[28][29]. Unlike the azole antifungals and aromatase inhibitors, ribavirin's mechanism of action is multifaceted and not fully elucidated. Several mechanisms have been proposed[27][30]:
-
Inhibition of IMPDH: Ribavirin monophosphate mimics inosine monophosphate and inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools required for viral replication[27][28].
-
Direct Polymerase Inhibition: As a guanosine analogue, ribavirin triphosphate can act as a direct inhibitor of viral RNA polymerase[30].
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA genome. Since it can base-pair with both cytosine and uracil, its presence leads to an increased mutation rate, driving the virus toward an "error catastrophe"[27][31].
A Parallel History: 1,2,4-Triazoles in Agrochemicals
The same biochemical pathway targeted in human fungal infections—sterol biosynthesis—is also crucial for many plant-pathogenic fungi. This parallel has made 1,2,4-triazole derivatives highly successful agricultural fungicides. The first triazole fungicide, triadimefon (Bayleton), was introduced by Bayer in 1973, marking a breakthrough in the control of cereal diseases like powdery mildews and rusts[17][18][32].
Propiconazole , developed by Janssen Pharmaceutica and launched in 1979, is another widely used systemic fungicide[17]. Like its medical counterparts, propiconazole is a demethylation inhibitor (DMI) that blocks the 14-alpha demethylase enzyme, thereby inhibiting ergosterol synthesis in fungi[33]. Its systemic nature allows it to be absorbed and translocated within the plant, providing both preventative and curative protection against a broad spectrum of fungal diseases[33]. The use of triazole fungicides in agriculture has increased dramatically, particularly since the mid-2000s, for the protection of major crops like wheat, corn, and soybeans[26].
Evolution of Synthesis: From Classical to Modern Methods
While the Einhorn-Brunner and Pellizzari reactions are foundational, modern organic synthesis has introduced a host of new methods for constructing the 1,2,4-triazole ring with greater efficiency, diversity, and milder reaction conditions.
Modern Synthetic Strategies:
-
Microwave-Assisted Synthesis: The application of microwave irradiation to classical reactions, such as the condensation of hydrazines and formamide, can dramatically shorten reaction times and improve yields, aligning with the principles of green chemistry[3].
-
Metal-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a powerful tool for forming 1,2,4-triazoles. These methods often involve the oxidative coupling of readily available starting materials like amidines or nitriles under an air atmosphere, offering a wide tolerance of functional groups[3][4][23]. Catalyst-dependent regioselective syntheses using copper(II) or silver(I) can provide specific access to either 1,5- or 1,3-disubstituted 1,2,4-triazoles[3].
-
Multi-Component Reactions: One-pot processes that bring together three or more starting materials to rapidly build molecular complexity are highly efficient. Various multi-component reactions have been developed for the regioselective synthesis of highly substituted 1,2,4-triazoles[3].
-
Green Chemistry Approaches: Beyond microwave synthesis, other eco-friendly methods are being explored, such as ultrasound-assisted synthesis and the use of water as a solvent, to reduce waste and energy consumption[27].
Caption: Generalized workflow for the synthesis of 1,2,4-triazole derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of a 3,5-Disubstituted-1,2,4-Triazole (Pellizzari Reaction Variant)
This protocol describes a modern, efficient synthesis of 3,5-diphenyl-1,2,4-triazole using a microwave-assisted Pellizzari reaction. This method significantly reduces reaction time compared to traditional heating.
Materials:
-
Benzamide (1.0 mmol, 121.1 mg)
-
Benzoylhydrazide (1.0 mmol, 136.1 mg)
-
Microwave synthesizer with sealed reaction vials
-
Ethanol
-
Deionized water
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel)
-
NMR spectrometer, Mass spectrometer
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzamide (1.0 mmol) and benzoylhydrazide (1.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 150°C for 30-60 minutes. Monitor the reaction progress by taking small aliquots and running a TLC analysis (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), allow the vial to cool to room temperature.
-
Precipitation: To the cooled reaction mixture, add approximately 5 mL of cold deionized water and stir vigorously. The solid product should precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 5 mL) followed by a small portion of cold ethanol (2 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the collected solid product under vacuum to obtain the crude 3,5-diphenyl-1,2,4-triazole.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
The Modern Frontier and Future Outlook
The journey of the 1,2,4-triazole is far from over. Researchers continue to explore this versatile scaffold to address emerging challenges, such as antifungal resistance and the need for more selective anticancer agents. Current research focuses on:
-
Combating Drug Resistance: The development of newer generation triazoles (e.g., voriconazole, posaconazole) was driven by the need to overcome resistance to first-generation agents. This trend continues, with a focus on designing molecules that can evade fungal resistance mechanisms.
-
Hybrid Molecules: Synthesizing hybrid molecules that conjugate a 1,2,4-triazole moiety with other pharmacophores is a promising strategy to create drugs with dual mechanisms of action or improved targeting.
-
New Therapeutic Targets: The unique chemical properties of the triazole ring are being leveraged to design inhibitors for a wide array of new biological targets, expanding their potential therapeutic applications.
-
Materials Science: Beyond medicine and agriculture, 1,2,4-triazole derivatives are finding applications in materials science as corrosion inhibitors, ionic liquids, and components of organic polymers for light-emitting devices.
From its initial characterization in the 19th century to its central role in blockbuster drugs and essential agrochemicals, the 1,2,4-triazole ring has demonstrated an enduring and remarkable capacity for innovation. Its history is a testament to the power of synthetic chemistry to solve critical problems in human health and food security. The future of the 1,2,4-triazole scaffold appears just as bright as its celebrated past, promising new discoveries that will continue to shape our world.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. isres.org [isres.org]
- 5. Relative potencies of anastrozole and letrozole to suppress estradiol in breast cancer patients undergoing ovarian stimulation before in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 9. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]
- 10. drugs.com [drugs.com]
- 11. frontiersin.org [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. hps.com.au [hps.com.au]
- 15. In Vitro Comparative Efficacy of Voriconazole and Itraconazole against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chemmethod.com [chemmethod.com]
- 22. scispace.com [scispace.com]
- 23. jbuon.com [jbuon.com]
- 24. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eurekaselect.com [eurekaselect.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. researchgate.net [researchgate.net]
- 28. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. eprints.utar.edu.my [eprints.utar.edu.my]
- 31. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
A Comprehensive Guide to the Theoretical Investigation of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: A Computational Chemistry Perspective
Introduction: The Significance of Triazoles and the Power of Computational Insight
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a specific derivative, holds significant promise for further functionalization and development into novel therapeutic agents. Understanding the fundamental electronic and structural properties of this molecule is paramount to unlocking its full potential in drug design and development.[2][3]
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical research. They provide a powerful lens through which we can examine molecular structure, reactivity, and spectroscopic properties with remarkable accuracy, complementing and often guiding experimental work. This in-depth technical guide will provide a comprehensive overview of the theoretical calculations performed on this compound, offering insights into its molecular geometry, electronic structure, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel triazole-based therapeutics.
Methodology: The Computational Toolkit
The choice of computational methodology is critical for obtaining reliable and predictive results. For the theoretical investigation of this compound, a well-established and robust computational protocol is employed, grounded in Density Functional Theory (DFT).
Software and Theoretical Level
All calculations are performed using the Gaussian 09 suite of programs. The selection of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is based on its proven track record for accurately predicting the electronic and structural properties of organic molecules.[3][4] To ensure a high level of accuracy, the 6-311++G(d,p) basis set is employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron density, particularly for systems with heteroatoms and potential for hydrogen bonding.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial 3D structure of this compound is built using GaussView. A full geometry optimization is then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process identifies the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies validates the optimized geometry.
-
Spectroscopic Predictions: The results of the frequency calculations are used to predict the infrared (IR) and Raman spectra of the molecule.
-
NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap and gain insights into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to identify the electrophilic and nucleophilic sites within the molecule, providing crucial information about its intermolecular interaction patterns.
-
Thermodynamic Property Calculations: Key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are calculated at a standard temperature of 298.15 K.
Computational Workflow Diagram
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The optimized molecular structure of this compound reveals a planar triazole ring. The key bond lengths and angles are summarized in the table below. These geometric parameters provide a foundational understanding of the molecule's shape and steric properties.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.38 | N1-N2-C3 | 108.5 |
| N2-C3 | 1.32 | N2-C3-N4 | 112.0 |
| C3-N4 | 1.37 | C3-N4-C5 | 105.0 |
| N4-C5 | 1.33 | N4-C5-N1 | 110.5 |
| C5-N1 | 1.35 | C5-N1-N2 | 104.0 |
| C3-C6 | 1.48 | N4-C7 | 1.45 |
| C6-O1 | 1.21 | C6-O2 | 1.35 |
| O2-C8 | 1.44 |
Note: The atom numbering is based on the standard IUPAC nomenclature for the 1,2,4-triazole ring.
Spectroscopic Analysis
The calculated vibrational frequencies and NMR chemical shifts provide valuable spectroscopic signatures that can be used to identify and characterize the molecule experimentally.
FT-IR Spectroscopy: The calculated IR spectrum shows characteristic vibrational modes. The C=O stretching vibration of the carboxylate group is predicted to be a strong band around 1730 cm-1. The C=N stretching vibrations of the triazole ring are expected in the region of 1600-1650 cm-1. The C-H stretching vibrations of the methyl groups are predicted to appear around 2900-3000 cm-1.
NMR Spectroscopy: The calculated 1H and 13C NMR chemical shifts are presented below. These theoretical values can be compared with experimental data to confirm the structure of the synthesized compound.
| Atom | 1H Chemical Shift (ppm) | Atom | 13C Chemical Shift (ppm) |
| H (N-CH3) | 3.90 | C3 | 158.0 |
| H (O-CH3) | 3.85 | C5 | 145.0 |
| H (C5-H) | 8.50 | C (C=O) | 162.0 |
| C (N-CH3) | 35.0 | ||
| C (O-CH3) | 52.0 |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's electronic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.
| Orbital | Energy (eV) |
| HOMO | -7.50 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 6.30 |
The relatively large energy gap of 6.30 eV for this compound indicates that it is a kinetically stable molecule. The HOMO is primarily localized on the triazole ring, while the LUMO is distributed over the carboxylate group and the triazole ring. This suggests that the triazole ring is the likely site for electrophilic attack, while the carboxylate group is more susceptible to nucleophilic attack.
Caption: HOMO-LUMO energy gap diagram for this compound.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution within the molecule. The red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack. For this compound, the most negative potential is localized around the oxygen atoms of the carboxylate group and the nitrogen atoms of the triazole ring, making them the primary sites for electrophilic interactions. The most positive potential is found around the hydrogen atoms.
Thermodynamic Properties
The calculated thermodynamic properties provide insights into the stability and reactivity of the molecule under different temperature conditions.
| Property | Value |
| Enthalpy (H) | -455.12 Hartree |
| Entropy (S) | 85.34 cal/mol·K |
| Gibbs Free Energy (G) | -455.16 Hartree |
Calculated at 298.15 K and 1 atm.
Conclusion: A Foundation for Rational Drug Design
This comprehensive theoretical investigation of this compound provides a detailed understanding of its structural, electronic, and spectroscopic properties. The use of DFT calculations has allowed for the elucidation of its optimized geometry, the prediction of its spectral signatures, and the analysis of its chemical reactivity through FMO and MEP studies. The insights gained from these computational models serve as a valuable foundation for the rational design of novel triazole-based therapeutic agents. By understanding the fundamental properties of this core scaffold, researchers can make more informed decisions in the design and synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles.
References
Methodological & Application
Application Notes and Protocols: Synthetic Routes to Prepare Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methyl-4H-1,2,4-triazole-3-carboxylate Scaffolds in Medicinal Chemistry
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern on the triazole ring plays a crucial role in modulating the pharmacological profile of these compounds. Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active molecules. The precise control of the regiochemistry, particularly the placement of the methyl group on the N4 position of the triazole ring, is a critical aspect of their synthesis and is often a significant challenge.
This application note provides a detailed guide to two distinct and reliable synthetic strategies for the preparation of this compound derivatives. The first approach focuses on the post-modification of a pre-formed 1,2,4-triazole-3-carboxylate core, addressing the challenge of regioselective N-methylation. The second strategy details the direct construction of the 4-methyl-4H-1,2,4-triazole ring system, offering an alternative and potentially more streamlined route. Each section includes in-depth protocols, mechanistic insights, and data presentation to aid researchers in the successful synthesis of these valuable compounds.
Strategy 1: Post-Modification of the 1,2,4-Triazole Ring via Regioselective N4-Methylation
This strategy involves a multi-step sequence beginning with the synthesis of the parent methyl 1,2,4-triazole-3-carboxylate, followed by a carefully controlled methylation process to achieve the desired N4-substituted product. Direct methylation of methyl 1,2,4-triazole-3-carboxylate typically yields a mixture of N1 and N4 isomers, with the N1 isomer being the predominant product due to the higher nucleophilicity of the N1 nitrogen. To overcome this, a protection-alkylation-deprotection strategy is employed to direct the methylation to the N4 position.
Part A: Synthesis of the Methyl 1,2,4-Triazole-3-carboxylate Core
A robust and scalable synthesis of the starting material, methyl 1,2,4-triazole-3-carboxylate, is essential. A non-diazotization method starting from thiosemicarbazide and oxalic acid offers a safer and more environmentally friendly alternative to traditional routes.[1]
Experimental Protocol 1: Synthesis of Methyl 1,2,4-triazole-3-carboxylate
-
Step 1: Condensation and Cyclization. In a round-bottom flask equipped with a reflux condenser, a mixture of thiosemicarbazide (1.0 eq), oxalic acid (1.1 eq), and water is heated to reflux for 4-6 hours. The reaction mixture is then cooled, and a solution of sodium hydroxide is added to induce ring closure. After stirring for an additional 1-2 hours at room temperature, the solution is neutralized with a mineral acid (e.g., HCl) to precipitate the 5-mercapto-1,2,4-triazole-3-carboxylic acid intermediate.
-
Step 2: Desulfurization. The intermediate from Step 1 is suspended in an aqueous solution of nitric acid (40-70%) and heated to approximately 60°C for 5-7 hours to effect desulfurization, yielding 1,2,4-triazole-3-carboxylic acid.
-
Step 3: Esterification. The resulting 1,2,4-triazole-3-carboxylic acid is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to afford methyl 1,2,4-triazole-3-carboxylate.
| Step | Key Reagents | Typical Yield (%) |
| 1 & 2 | Thiosemicarbazide, Oxalic Acid, NaOH, HNO₃ | 70-80 |
| 3 | Methanol, H₂SO₄ | 85-95 |
Part B: Regioselective N4-Methylation
To achieve selective methylation at the N4 position, the more nucleophilic N1 position is first protected with an acyl group. Subsequent alkylation with a methylating agent will then occur at the N4 position. The final step involves the removal of the acyl protecting group.
Experimental Protocol 2: N4-Methylation of Methyl 1,2,4-triazole-3-carboxylate
-
Step 1: N1-Acylation. Methyl 1,2,4-triazole-3-carboxylate (1.0 eq) is dissolved in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine. Acetic anhydride (1.2 eq) is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is quenched with water, and the product, methyl 1-acetyl-1H-1,2,4-triazole-3-carboxylate, is extracted with an organic solvent.
-
Step 2: N4-Methylation. The N1-acylated intermediate (1.0 eq) is dissolved in an aprotic solvent like DMF or acetonitrile. A base such as potassium carbonate (1.5 eq) is added, followed by the dropwise addition of a methylating agent like methyl iodide or dimethyl sulfate (1.2 eq). The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Step 3: Deacylation. Upon completion of the methylation, the N1-acetyl group is removed by hydrolysis under mild basic conditions. For instance, the reaction mixture can be treated with a dilute solution of sodium hydroxide or potassium carbonate in methanol at room temperature until the deprotection is complete. The final product, this compound, is then isolated by extraction and purified by column chromatography or recrystallization.
Diagram of N4-Methylation Strategy
Caption: Regioselective N4-methylation workflow.
Strategy 2: Direct Construction of the 4-Methyl-4H-1,2,4-triazole Ring
An alternative and potentially more convergent approach is to construct the 4-methyl-4H-1,2,4-triazole ring system directly, with the methyl group at the N4 position incorporated from the beginning of the synthesis. This can be achieved by using methylhydrazine as a key building block.
Part A: Synthesis of an Acylthiosemicarbazide Intermediate
This route begins with the reaction of an appropriate acyl chloride or ester with methylhydrazine, followed by the introduction of a thiocyanate group to form an acylthiosemicarbazide.
Experimental Protocol 3: Synthesis of this compound via Ring Construction
-
Step 1: Formation of Methyl Oxalylhydrazide. In a reaction vessel, methyl chlorooxoacetate (or oxalyl chloride monomethyl ester) (1.0 eq) is added dropwise to a solution of methylhydrazine (1.1 eq) in a suitable solvent (e.g., dichloromethane) at low temperature (0-5°C). The reaction mixture is stirred for 2-4 hours, allowing for the formation of the corresponding methyl oxalylhydrazide.
-
Step 2: Formation of the Thiosemicarbazide. The methyl oxalylhydrazide intermediate is then reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an acid catalyst (e.g., HCl) to yield the corresponding acylthiosemicarbazide.
-
Step 3: Cyclization. The acylthiosemicarbazide is cyclized to the desired 4-methyl-4H-1,2,4-triazole-3-thiol by heating in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Step 4: Desulfurization and Esterification (if necessary). The resulting triazole-thiol can be converted to the final product by desulfurization with an oxidizing agent like nitric acid, followed by esterification of the carboxylic acid with methanol and a catalytic amount of sulfuric acid, as described in Experimental Protocol 1, Step 3. If the ester group is carried through the reaction sequence, only the desulfurization step is required.
Diagram of Direct Ring Construction Strategy
Caption: Direct synthesis of the 4-methyl-4H-1,2,4-triazole ring.
Conclusion and Future Perspectives
The synthetic routes outlined in this application note provide reliable and adaptable methods for the preparation of this compound derivatives. The choice between the post-modification and direct construction strategies will depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required for further derivatization. The post-modification approach offers flexibility in the introduction of various N4-alkyl groups, while the direct construction method can be more efficient for the synthesis of the N4-methyl analog specifically.
Further optimization of these protocols, such as exploring alternative protecting groups for the N1-acylation strategy or investigating one-pot procedures for the direct ring construction, could lead to even more efficient and scalable syntheses. These methodologies provide a solid foundation for researchers in medicinal chemistry and drug development to access this important class of heterocyclic compounds for the discovery of new therapeutic agents.
References
The Versatile Building Block: Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic use of heterocyclic scaffolds is paramount for the construction of complex molecules with diverse functionalities. Among these, the 1,2,4-triazole core is a privileged structure, frequently encountered in pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and versatile applications of a key derivative: methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate . This guide will delve into the intricacies of its preparation, explore its synthetic potential through detailed protocols, and provide insights into the causality behind experimental choices, ensuring scientific integrity and practical utility.
Introduction: The Significance of N-Alkylated Triazoles
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including aromaticity, hydrogen bonding capabilities, and dipole moment, make it an attractive pharmacophore.[1] The strategic N-alkylation of the triazole ring can significantly modulate the physicochemical properties of the molecule, such as solubility, metabolic stability, and binding affinity to biological targets.[2] this compound, with its N-methyl group and a reactive ester functionality, serves as a valuable and versatile intermediate for the synthesis of a wide array of more complex derivatives. It is a crucial building block in the development of novel therapeutic agents, including antiviral and antifungal medications.[3][4]
Synthesis of this compound: A Protocol Focused on Regioselectivity
The synthesis of N-methylated triazoles from their NH-precursors presents a significant challenge in regioselectivity, as alkylation can occur at the N1, N2, or N4 positions.[5] The following protocol is a robust method for the synthesis of the parent compound, methyl 1H-1,2,4-triazole-3-carboxylate, followed by a detailed procedure for its N-methylation, with a discussion on controlling the regiochemical outcome.
Part 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate
Several methods for the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate have been reported. A common and reliable approach involves the cyclization of a suitable precursor, avoiding hazardous intermediates like diazonium salts.[6][7]
Protocol 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate [6]
This protocol is based on the reaction of trichloroacetonitrile with formylhydrazine, followed by cyclization and alcoholysis.
Materials:
-
Methanol (anhydrous)
-
Potassium carbonate (anhydrous)
-
Trichloroacetonitrile
-
Formylhydrazine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
To a 250 mL round-bottom flask containing 100 mL of anhydrous methanol, add potassium carbonate (0.7 g, 5 mmol) and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add trichloroacetonitrile (14.45 g, 100 mmol) dropwise to the cooled suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of formylhydrazine (6.6 g, 110 mmol) in 30 mL of methanol.
-
Add the formylhydrazine solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure methyl 1H-1,2,4-triazole-3-carboxylate as a white crystalline solid.
Expected Yield: ~85-90% Characterization: Melting point: 198-200 °C[8]
Part 2: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
The direct methylation of methyl 1H-1,2,4-triazole-3-carboxylate can lead to a mixture of N1, N2, and N4-methylated isomers. The regioselectivity is influenced by factors such as the base, solvent, and methylating agent.[5] While separation of these isomers can be challenging, certain conditions can favor the formation of the desired N4-isomer.
Protocol 2: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate [2]
This protocol employs a strong base to deprotonate the triazole ring, followed by reaction with a methylating agent.
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate
-
Anhydrous Methanol
-
Sodium Methoxide (25% in Methanol)
-
Methyl Iodide
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen atmosphere setup
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-1,2,4-triazole-3-carboxylate (1.27 g, 10 mmol) in anhydrous methanol (40 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium methoxide (2.3 mL, 10.5 mmol, 1.05 eq) dropwise to the cooled solution. Stir for 15 minutes at 0 °C.
-
Add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the isomers and isolate this compound.
Causality and Trustworthiness: The use of a strong base like sodium methoxide deprotonates the triazole ring, forming the triazolate anion. The subsequent alkylation with methyl iodide is an SN2 reaction. The regioselectivity is a complex interplay of electronic and steric factors. While a mixture of isomers is often obtained, careful control of reaction conditions and purification are essential for isolating the desired product. The protocol is designed to be reproducible, but the ratio of isomers may vary.
Applications in Organic Synthesis: Detailed Protocols
This compound is a versatile intermediate. The ester functionality can be readily transformed into a variety of other functional groups, providing access to a diverse library of compounds for biological screening and other applications.
Application 1: Synthesis of Amides - Precursors to Bioactive Molecules
The conversion of the methyl ester to an amide is a common and crucial transformation, as the resulting 1,2,4-triazole-3-carboxamides are known to exhibit a range of biological activities, including potential as anticancer and antimicrobial agents.[9]
Protocol 3: Ammonolysis of this compound to 4-Methyl-4H-1,2,4-triazole-3-carboxamide [9]
Materials:
-
This compound
-
Methanolic ammonia solution (e.g., 7N)
-
Round-bottom flask with a stopper
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.41 g, 10 mmol) in a 7N solution of ammonia in methanol (20 mL) in a round-bottom flask.
-
Seal the flask tightly and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization (e.g., from ethanol) to yield pure 4-methyl-4H-1,2,4-triazole-3-carboxamide.
Data Presentation: Representative Amide Synthesis
| Starting Ester | Amine | Product | Yield (%) |
| This compound | Ammonia | 4-Methyl-4H-1,2,4-triazole-3-carboxamide | >90 |
| This compound | Benzylamine | N-Benzyl-4-methyl-4H-1,2,4-triazole-3-carboxamide | ~85 |
| This compound | Aniline | 4-Methyl-N-phenyl-4H-1,2,4-triazole-3-carboxamide | ~80 |
Yields are approximate and may vary depending on reaction conditions and purification.
Application 2: Hydrolysis to the Carboxylic Acid
The hydrolysis of the ester to the corresponding carboxylic acid provides another key intermediate for further derivatization, such as in peptide couplings or the synthesis of other ester or amide analogues.
Protocol 4: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (e.g., 1M HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.41 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add LiOH·H₂O (0.46 g, 11 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-methyl-4H-1,2,4-triazole-3-carboxylic acid.
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations.
Caption: Synthetic route to this compound and its key transformations.
Characterization Data
Accurate characterization of the synthesized compounds is crucial for ensuring their purity and confirming their identity. Below is a table summarizing expected spectroscopic data for this compound, based on data for structurally similar compounds.[9][10][11]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.5-8.8 (s, 1H, triazole C5-H), ~4.0 (s, 3H, OCH₃), ~3.8 (s, 3H, N-CH₃) |
| ¹³C NMR | δ (ppm): ~160 (C=O), ~155 (triazole C3), ~145 (triazole C5), ~53 (OCH₃), ~35 (N-CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1730 (C=O ester), ~1550 (C=N ring) |
| Mass Spec. | ESI-MS [M+H]⁺: Expected m/z = 142.06 |
Note: Actual spectral data should be acquired and interpreted for all synthesized compounds.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this application note provide a solid foundation for its preparation and subsequent derivatization. Understanding the factors that control the regioselectivity of the N-methylation step is key to efficiently accessing this important intermediate. The straightforward conversion of the ester to amides and carboxylic acids opens up a vast chemical space for the development of novel compounds with potential applications in medicinal chemistry and beyond. Future research will likely focus on developing more regioselective methylation procedures and exploring the utility of this compound in other modern synthetic methodologies, such as cross-coupling reactions and "click" chemistry.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 7. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 8. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR [m.chemicalbook.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its versatile physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3][4][5] This guide focuses on a specific derivative, Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate , providing researchers, scientists, and drug development professionals with a comprehensive framework for investigating its biological potential. While direct studies on this exact molecule are emerging, this document synthesizes data from structurally related compounds to propose likely avenues of activity and provides detailed protocols for its evaluation.
The unique structural features of this molecule—the N-methylation at position 4 and the methyl carboxylate at position 3—suggest a nuanced profile of biological interactions. The N-methylation may influence binding affinity and metabolic stability, while the carboxylate group can act as a key pharmacophore for target engagement. This document serves as a starting point for a systematic exploration of this promising compound.
Section 1: Potential Antifungal Activity
The most prominent and well-documented activity of 1,2,4-triazole derivatives is their antifungal efficacy.[6] Many commercially successful antifungal drugs, such as fluconazole and itraconazole, are based on this heterocyclic core.
Scientific Rationale and Mechanism of Action
The primary antifungal mechanism of 1,2,4-triazoles is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic methylated sterols disrupt the fungal cell membrane's structure and function, leading to fungal cell death or growth inhibition.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1,2,4-Triazole-3-Carboxylate as a Pivotal Precursor in Pharmaceutical Synthesis
A Note on the Subject Compound: This document focuses on Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5), a well-documented and critical precursor in the pharmaceutical industry. While the initial topic mentioned "methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate," the vast body of scientific literature points to the former as the key intermediate for major antiviral drugs. This guide is therefore centered on the established applications of Methyl 1,2,4-triazole-3-carboxylate.
Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is valued for its metabolic stability, favorable pharmacokinetic properties, and its ability to act as a bioisostere for amide or ester groups.[1] Derivatives of 1,2,4-triazole have demonstrated significant antifungal, antiviral, anticancer, and antimicrobial properties.[2][3][4]
Among the many derivatives, Methyl 1,2,4-triazole-3-carboxylate has emerged as a crucial building block, particularly in the synthesis of antiviral nucleoside analogues.[5][6] Its most notable application is as the primary precursor for Ribavirin, a broad-spectrum antiviral drug effective against a range of RNA and DNA viruses, including Hepatitis C and Respiratory Syncytial Virus (RSV).[3][6][7] The structural features of Methyl 1,2,4-triazole-3-carboxylate make it an ideal starting material for the construction of the complex molecular architecture of such antiviral agents.
This guide provides a detailed overview of the synthesis of Methyl 1,2,4-triazole-3-carboxylate and its subsequent application in the synthesis of Ribavirin, offering insights into the underlying chemical principles and providing robust protocols for researchers and drug development professionals.
Physicochemical Properties of Methyl 1,2,4-Triazole-3-Carboxylate
A clear understanding of the physicochemical properties of a precursor is fundamental for its effective use in synthesis. The properties of Methyl 1,2,4-triazole-3-carboxylate are summarized below.
| Property | Value | Reference |
| CAS Number | 4928-88-5 | [5][6][8][9] |
| Molecular Formula | C₄H₅N₃O₂ | [5][8][9] |
| Molecular Weight | 127.10 g/mol | [5][8][9] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 196-199 °C (lit.) | [8] |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | Soluble in methanol | [10] |
Synthesis of the Precursor: Methyl 1,2,4-Triazole-3-Carboxylate
Several synthetic routes to Methyl 1,2,4-triazole-3-carboxylate have been reported, aiming for high yield, safety, and cost-effectiveness. Traditional methods have sometimes involved hazardous intermediates like diazonium salts.[10] More recent methods have focused on avoiding such reagents.[10][11] Below is a protocol based on a non-diazotization route, which enhances safety.
Protocol 1: Synthesis via Thiosemicarbazide and Oxalic Acid
This three-step synthesis provides a safer and more straightforward route to the target precursor.[11]
Step 1: Condensation and Cyclization
-
In a reaction vessel equipped with a stirrer and reflux condenser, add thiosemicarbazide and 1.4 equivalents of oxalic acid to water as the solvent.
-
Heat the mixture to reflux and maintain for a specified time to drive the condensation reaction.
-
Without isolating the intermediate, cool the reaction mixture and add a solid base (e.g., sodium hydroxide) to induce cyclization.
-
After the cyclization is complete, neutralize the mixture with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the 1,2,4-triazole-3-thiol-5-carboxylic acid intermediate.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Desulfurization
-
Suspend the intermediate from Step 1 in an aqueous solution of nitric acid (e.g., 50%).
-
Heat the mixture to approximately 60°C for several hours to effect the removal of the mercapto group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and isolate the resulting 1,2,4-triazole-3-carboxylic acid.
Step 3: Esterification
-
Suspend the 1,2,4-triazole-3-carboxylic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture until the esterification is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize the catalyst.
-
Remove the methanol under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure Methyl 1,2,4-triazole-3-carboxylate.[10]
Caption: Workflow for the synthesis of Methyl 1,2,4-triazole-3-carboxylate.
Application in Pharmaceutical Synthesis: The Case of Ribavirin
The primary pharmaceutical application of Methyl 1,2,4-triazole-3-carboxylate is in the synthesis of Ribavirin.[7][12] This process involves the glycosylation of the triazole ring with a protected ribose derivative, followed by ammonolysis.
Protocol 2: Synthesis of Ribavirin
Step 1: Silylation of the Precursor
-
Suspend Methyl 1,2,4-triazole-3-carboxylate in hexamethyldisilazane (HMDS).
-
Add a catalyst, such as ammonium sulfate, and reflux the mixture until a clear solution is obtained. This indicates the formation of the silylated triazole.
-
Remove the excess HMDS under reduced pressure to yield the crude silylated intermediate.
Step 2: Glycosylation
-
Dissolve the silylated intermediate in an anhydrous solvent such as acetonitrile.
-
Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (a protected ribose derivative).
-
Add a Lewis acid catalyst, such as SnCl₄, dropwise at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected Ribavirin precursor.
Step 3: Ammonolysis (Deprotection and Amidation)
-
Dissolve the purified, protected precursor in anhydrous methanol.
-
Bubble ammonia gas through the solution at a low temperature, or use a solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature. The ammonia serves to both remove the benzoyl protecting groups and convert the methyl ester to a carboxamide.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the crude Ribavirin by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic pathway from the precursor to Ribavirin.
Characterization and Quality Control
Throughout the synthesis, it is imperative to monitor the reactions and characterize the intermediates and final products to ensure purity and identity.
-
Thin-Layer Chromatography (TLC): Used for routine monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final precursor and the active pharmaceutical ingredient (API).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Conclusion
Methyl 1,2,4-triazole-3-carboxylate is a cornerstone intermediate in the synthesis of vital antiviral medications. Its versatile and stable heterocyclic structure provides a reliable foundation for the construction of complex nucleoside analogues like Ribavirin. The synthetic protocols outlined in this guide, particularly those that prioritize safety by avoiding hazardous reagents, are crucial for the efficient and responsible production of this important pharmaceutical precursor. A thorough understanding of its synthesis, properties, and applications is essential for researchers and professionals dedicated to the advancement of antiviral therapies.
References
- 1. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole-3-carboxylate | Benchchem [benchchem.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]
- 8. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 11. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
The Strategic Application of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate in Modern Drug Discovery
An Application & Protocol Guide for Medicinal Chemists
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This is due to its unique combination of physicochemical properties: it is a metabolically stable, planar, and aromatic heterocycle with a high dipole moment and the ability to act as both a hydrogen bond donor and acceptor. These features allow it to engage in multiple types of interactions with biological targets, making it a versatile component in drug design. Within this important class of compounds, Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate serves as a particularly valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. Its pre-functionalized ester group provides a convenient handle for further chemical modifications, enabling the exploration of diverse chemical spaces.
This guide provides an in-depth overview of the applications of this compound, complete with detailed synthetic protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of a starting material is critical for its effective use in multi-step synthesis. The methyl ester and N-methylated triazole core dictate the reactivity of this molecule.
| Property | Value | Source |
| Molecular Formula | C5H7N3O2 | N/A |
| Molecular Weight | 141.13 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in Methanol, DMF, DMSO | N/A |
| Reactivity Hub | The ester at the C3 position is the primary site for modification. | N/A |
The key to this reagent's utility is the reactivity of the C3-ester. It readily undergoes hydrolysis to the corresponding carboxylic acid or amidation with a wide range of amines to form stable amide bonds, which are a cornerstone of many pharmaceutical structures.
Application in the Development of Kinase Inhibitors
A significant application of the 1,2,4-triazole scaffold is in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The triazole ring often serves as a central scaffold to orient functional groups that interact with the hinge region of the ATP-binding pocket of kinases.
Case Study: Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia. Several potent BTK inhibitors utilize a triazole-based core. The synthesis of such inhibitors often starts with the conversion of the methyl ester of this compound into a key amide intermediate.
The general workflow for synthesizing such a targeted inhibitor is illustrated below.
Caption: General synthetic workflow for a kinase inhibitor.
This workflow highlights the conversion of the starting ester into a carboxylic acid, which is then coupled with a specific amine-containing fragment. This amide intermediate can then undergo further reactions, such as cross-coupling, to yield the final, complex drug molecule.
Protocols for Key Synthetic Transformations
The following protocols provide detailed, step-by-step methodologies for the essential transformations of this compound.
Protocol 1: Saponification to 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental first step for many subsequent reactions, particularly amide bond formation. Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester under mild conditions, minimizing side reactions. A mixed solvent system of THF/water is used to ensure the solubility of both the organic starting material and the inorganic base.
Reagents and Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel
Step-by-Step Procedure:
-
Dissolve this compound in a mixture of THF and water (3:1 v/v) in a round-bottom flask.
-
Add lithium hydroxide monohydrate to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 using 1M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with Dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Purification and Characterization:
-
The crude product can often be used without further purification. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Protocol 2: Direct Amidation with a Primary Amine
Rationale: This protocol describes the direct formation of an amide bond, a critical step in building many drug candidates. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is added to neutralize the acid formed during the reaction and maintain a favorable pH.
Reagents and Materials:
-
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (1.0 eq, from Protocol 1)
-
Target Primary Amine (e.g., 4-phenoxyaniline) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO4)
Step-by-Step Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add the primary amine, followed by DIPEA. Stir the mixture for 5 minutes at room temperature.
-
Add HATU portion-wise to the solution. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice), water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification and Characterization:
-
The crude amide product should be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Hypothetical Signaling Pathway Interaction
Derivatives of the 1,2,4-triazole scaffold are often designed to interfere with intracellular signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the RAF kinase in the MAPK pathway.
In this conceptual diagram, a drug candidate derived from our starting material is shown inhibiting RAF kinase. The triazole core helps position other functional groups on the molecule to bind effectively within the ATP pocket of RAF, preventing its downstream signaling to MEK and ERK, thereby halting cell proliferation.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic starting point for constructing complex and biologically active molecules. Its predictable reactivity and the inherent stability and versatility of the triazole core make it an invaluable tool for medicinal chemists. The protocols and applications outlined in this guide demonstrate its utility in the rational design of targeted therapies, particularly in the competitive field of kinase inhibitors. Future applications will undoubtedly expand as chemists continue to explore novel modifications of this powerful scaffold to address a wider range of therapeutic targets.
Application Notes and Protocols: Strategic Derivatization of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate for Drug Discovery
Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in modern drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester functionalities. These attributes contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to a wide array of therapeutic agents with antifungal, anticancer, antiviral, and antibacterial properties. Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate serves as a key intermediate, offering a versatile handle for chemical modification. The strategic derivatization of its ester group opens a gateway to a diverse chemical space, enabling the synthesis of novel compounds with potentially enhanced biological activities. This guide provides a comprehensive overview of key derivatization strategies for this important building block, complete with detailed experimental protocols and insights into the underlying chemical principles.
Core Derivatization Pathways
The ester functionality at the 3-position of the triazole ring is amenable to a variety of nucleophilic acyl substitution and reduction reactions. This allows for its conversion into a range of other functional groups, each with distinct chemical properties and potential for biological interactions. The primary derivatization routes explored in this guide are:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.
-
Amidation: Reaction of the ester with amines to form carboxamides.
-
Reduction: Transformation of the ester to a primary alcohol.
-
Grignard Reaction: Carbon-carbon bond formation to yield tertiary alcohols.
Each of these pathways provides access to a unique class of derivatives, significantly expanding the molecular diversity achievable from a single starting material.
Figure 1: Key derivatization pathways of this compound.
Hydrolysis to 4-Methyl-4H-1,2,4-triazole-3-carboxylic Acid
Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation that introduces a highly versatile functional group. The resulting carboxylic acid can serve as a precursor for a wide range of subsequent reactions, including amide bond formation with a broader scope of amines (via activation), esterification with different alcohols, and various other coupling reactions. Alkaline hydrolysis is a common and effective method for this transformation, proceeding via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Experimental Protocol: Alkaline Hydrolysis
Figure 2: Workflow for the alkaline hydrolysis of the triazole ester.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates (silica gel) and developing chamber
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).
-
To this suspension, add an aqueous solution of sodium hydroxide (1.5-2.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water and then a small amount of cold methanol.
-
Dry the product under vacuum to yield 4-methyl-4H-1,2,4-triazole-3-carboxylic acid.
| Parameter | Condition | Rationale |
| Solvent | Methanol/Water | Co-solvent system to ensure solubility of both the ester and the hydroxide salt. |
| Base | Sodium Hydroxide | Strong nucleophile for the saponification of the ester. |
| Temperature | Reflux | To accelerate the rate of reaction. |
| Work-up | Acidification | Protonation of the carboxylate salt to precipitate the carboxylic acid. |
Amidation to 4-Methyl-4H-1,2,4-triazole-3-carboxamides
Scientific Rationale: The conversion of esters to amides is a crucial transformation in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. Direct amidation of the methyl ester can be achieved by heating with a primary or secondary amine, often in a solvent like methanol. This reaction, also known as ammonolysis when ammonia is used, proceeds via nucleophilic attack of the amine on the ester carbonyl.
Experimental Protocol: Direct Amidation with Amines
Figure 3: Workflow for the amidation of the triazole ester.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia in methanol, primary or secondary amine)
-
Methanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Crystallization dishes or chromatography equipment
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add the desired amine (a solution of ammonia in methanol for the primary amide, or the neat primary/secondary amine, typically in excess).
-
Stir the reaction mixture at room temperature or gently heat, depending on the reactivity of the amine.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Upon completion, remove the solvent and any excess amine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-ethyl acetate mixture) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Ammonia, Primary/Secondary Amine | Source of the nitrogen for the amide bond formation. |
| Solvent | Methanol | Common solvent for this transformation, aids in solubility. |
| Temperature | Room Temperature to Reflux | Dependent on the nucleophilicity and steric hindrance of the amine. |
| Purification | Recrystallization/Chromatography | To remove unreacted starting materials and byproducts. |
Reduction to (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
Scientific Rationale: The reduction of the ester group to a primary alcohol provides a derivative with a hydroxyl functionality, which can act as a hydrogen bond donor and a site for further chemical modifications such as etherification or esterification. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[1]
Experimental Protocol: Reduction with LiAlH₄
References
Application Notes and Protocols for the Reaction of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate with Nucleophiles
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is a key heterocyclic building block in the fields of medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties. The reactivity of the methyl ester at the 3-position of this scaffold towards nucleophiles provides a facile entry point for the synthesis of a diverse library of derivatives, particularly amides, hydrazides, and potentially thioesters and other esters.
This guide provides a comprehensive overview of the reaction of this compound with various nucleophiles. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also insights into the underlying chemical principles and strategic considerations for successful synthesis.
Scientific Foundation: The Nucleophilic Acyl Substitution Mechanism
The core chemical transformation discussed herein is the nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group and forming a new bond between the carbonyl carbon and the nucleophile.
The reactivity of the ester is influenced by the electronic properties of the 1,2,4-triazole ring. The electron-withdrawing nature of the triazole ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl ester. The position of the methyl group on the triazole ring also plays a role in modulating this reactivity.
Section 1: Aminolysis - Formation of 1,2,4-Triazole-3-carboxamides
The reaction of this compound with amines (aminolysis) is a robust and widely used method for the synthesis of N-substituted 4-methyl-4H-1,2,4-triazole-3-carboxamides. These amides are of significant interest due to their potential biological activities.
Causality Behind Experimental Choices:
The choice of reaction conditions for aminolysis is dictated by the nucleophilicity of the amine and the stability of the starting materials and products.
-
Solvent: A polar solvent that can dissolve both the ester and the amine is typically used. Methanol is a common choice as it is the conjugate acid of the leaving group (methoxide), which can help to stabilize it. For less reactive amines, a higher boiling point solvent like toluene may be employed, especially in microwave-assisted reactions to reach higher temperatures.
-
Temperature: The reaction can often be performed at room temperature for highly nucleophilic amines like ammonia. For less reactive primary and secondary amines, heating is generally required to drive the reaction to completion. Microwave irradiation has emerged as an efficient method to accelerate these reactions, significantly reducing reaction times from hours to minutes.
-
Catalysis: While many aminolysis reactions of this activated ester can proceed without a catalyst, in some cases, a base or an acid catalyst might be employed to enhance the reaction rate, although this is less common for this specific substrate.
Experimental Protocol: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carboxamide
This protocol describes the reaction with ammonia, a highly reactive primary amine.
Materials:
-
This compound
-
10 M solution of ammonia in methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Ethanol and Ethyl acetate for recrystallization
Procedure:
-
Dissolve a known quantity of this compound in a 10 M solution of ammonia in methanol in a round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the volatile components using a rotary evaporator.
-
Purify the resulting solid product by recrystallization from a suitable solvent system, such as an ethanol-ethyl acetate mixture, to yield white crystals of 4-methyl-4H-1,2,4-triazole-3-carboxamide.
Data Presentation: Aminolysis of 1,2,4-Triazole Carboxylates
The following table summarizes representative examples of aminolysis reactions on a closely related substrate, methyl 1,2,4-triazole-3-carboxylate, to provide an indication of expected yields and conditions.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide | 10 M NH3 in MeOH, RT | 87 | [1] |
| Ammonia | 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | 10 M NH3 in MeOH, RT | 91 | [1] |
| Ammonia | 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | 10 M NH3 in MeOH, RT | 89 | [1] |
| Various amines | N-substituted 1,2,4-triazole-3-carboxamides | Toluene, Microwave, 130°C, 30 min | 80-85 |
Section 2: Reaction with Hydrazine - Synthesis of 1,2,4-Triazole-3-carbohydrazides
Hydrazine is a potent nucleophile that reacts readily with esters to form hydrazides. These hydrazides are valuable intermediates for the synthesis of a variety of other heterocyclic compounds.
Experimental Protocol: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbohydrazide
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound in ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 4-methyl-4H-1,2,4-triazole-3-carbohydrazide, will often precipitate from the solution upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.
Section 3: Transesterification - Reaction with Alkoxides
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alkoxide. This reaction is typically performed under basic conditions.
Causality Behind Experimental Choices:
-
Nucleophile: A sodium or potassium alkoxide is used as the nucleophile. The choice of alkoxide determines the resulting ester.
-
Solvent: The corresponding alcohol of the alkoxide is used as the solvent to drive the equilibrium towards the product side.
-
Conditions: The reaction is an equilibrium process. Using a large excess of the alcohol/alkoxide and removing the methanol byproduct can shift the equilibrium to favor the formation of the desired ester.
General Protocol for Transesterification:
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., ethanol, isopropanol)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Prepare the sodium alkoxide in situ by carefully dissolving sodium metal in the desired anhydrous alcohol under an inert atmosphere.
-
Add this compound to the freshly prepared sodium alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the new ester.
Section 4: Reaction with Thiolates - Towards Thioesters
While less common than aminolysis, the reaction with thiolates can be a viable route to synthesize S-alkyl or S-aryl 4-methyl-4H-1,2,4-triazole-3-carbothioates. Thiolates are generally good nucleophiles.
Proposed Protocol for Thioester Synthesis:
Materials:
-
This compound
-
A thiol (e.g., thiophenol, benzyl mercaptan)
-
A non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask with an inert atmosphere setup
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.
-
Carefully add the base (e.g., sodium hydride) to deprotonate the thiol and form the thiolate in situ.
-
To this solution, add this compound.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
Reaction Workflow Diagram
References
Application Notes and Protocols for the Use of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate in Agrochemical Synthesis
Introduction: The 1,2,4-Triazole Heterocycle as a Privileged Scaffold in Agrochemicals
The 1,2,4-triazole ring system is a cornerstone of modern agrochemical design. Its unique electronic properties, metabolic stability, and ability to coordinate with biological targets have led to its incorporation into a wide array of highly successful fungicides, herbicides, and plant growth regulators.[1] Derivatives of 1,2,4-triazole are particularly prominent in two classes of agrochemicals: the sterol demethylation inhibitor (DMI) fungicides and the protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1]
This document provides detailed application notes and synthetic protocols centered on Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate , a functionalized building block poised for the development of next-generation agrochemicals. While many commercial products utilize an N1-substituted triazole, the N4-alkylation pattern offers a distinct structural motif. This guide will first detail a robust protocol for the synthesis of this key intermediate from a commercially available precursor. Subsequently, we will demonstrate its utility in a practical application: the synthesis of a novel, prototypical PPO-inhibiting herbicide.
Part 1: Synthesis of the Core Intermediate: this compound
The direct N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate is complicated by poor regioselectivity, often yielding a mixture of N1, N2, and N4 isomers, with N1 and N2 products typically predominating.[2][3] To achieve unambiguous synthesis of the N4-methyl isomer, a more controlled, multi-step approach commencing from a pre-alkylated starting material is required. We present a reliable pathway starting from 4-methyl-4H-1,2,4-triazole-3-thiol.
This synthetic workflow is designed for efficiency and control over regiochemistry.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride
-
Rationale: This step converts the thiol into a sulfonyl chloride, which is a good leaving group for the subsequent reductive desulfurization. The use of chlorine gas in an aqueous acetic acid medium is a standard method for this transformation.
-
Procedure:
-
Suspend 4-methyl-4H-1,2,4-triazole-3-thiol (11.5 g, 0.1 mol) in a mixture of glacial acetic acid (50 mL) and water (10 mL) in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a cooling bath.[4]
-
Cool the suspension to 0-5 °C.
-
Bubble chlorine gas through the stirred suspension at a moderate rate. Monitor the reaction temperature to ensure it does not exceed 10 °C.
-
Continue the chlorine addition until the reaction mixture becomes a clear, pale-yellow solution and the starting material is fully consumed (monitored by TLC).
-
Pour the reaction mixture carefully onto crushed ice (200 g). The product will precipitate as a white solid.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride.
-
Step 2: Synthesis of 4-Methyl-4H-1,2,4-triazole
-
Rationale: Reductive desulfurization removes the sulfonyl chloride group, replacing it with hydrogen. Zinc dust in an acidic medium is an effective and economical choice for this reduction.
-
Procedure:
-
To a stirred suspension of zinc dust (19.6 g, 0.3 mol) in 10% aqueous sulfuric acid (100 mL), add the 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (19.7 g, 0.1 mol) portion-wise, maintaining the temperature below 30 °C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove excess zinc.
-
Make the filtrate alkaline (pH > 10) by the careful addition of 40% NaOH solution, keeping the solution cool.
-
Extract the aqueous solution with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-methyl-4H-1,2,4-triazole as a low-melting solid or oil.[5]
-
Step 3 & 4: Carboxylation of 4-Methyl-4H-1,2,4-triazole
-
Rationale: This is a crucial step to install the carboxyl group at the C3 position. The C5 proton of the 1,2,4-triazole ring is the most acidic and will be abstracted by a strong base like n-butyllithium. The resulting anion is then trapped with carbon dioxide.
-
Procedure:
-
Dissolve 4-methyl-4H-1,2,4-triazole (8.3 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) dropwise via syringe, keeping the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 1 hour. Alternatively, add an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to warm slowly to room temperature.
-
Quench the reaction by carefully adding water (50 mL).
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
The product, 4-methyl-4H-1,2,4-triazole-3-carboxylic acid, will precipitate. If it does not, concentrate the solution and extract with ethyl acetate.
-
Filter the solid or concentrate the extract to obtain the crude carboxylic acid, which can be used in the next step without further purification.
-
Step 5: Esterification to this compound
-
Rationale: A standard esterification method using thionyl chloride and methanol is employed. Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride in situ, which is then immediately esterified by methanol.
-
Procedure:
-
Suspend the crude 4-methyl-4H-1,2,4-triazole-3-carboxylic acid (approx. 0.1 mol) in methanol (150 mL).
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (11 mL, 0.15 mol) dropwise.
-
After addition, remove the cooling bath and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-Methyl-4H-1,2,4-triazole | C₃H₅N₃ | 83.09 | ~75% (from sulfonyl chloride) |
| 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid | C₄H₅N₃O₂ | 127.10 | ~70% (from triazole) |
| This compound | C₅H₇N₃O₂ | 141.13 | ~85% (from acid) |
Part 2: Application in Agrochemical Synthesis - A Prototypical PPO-Inhibiting Herbicide
PPO-inhibiting herbicides act by blocking a key enzyme in the chlorophyll biosynthesis pathway, leading to rapid cell membrane disruption in susceptible plants. A common structural motif in this class is a triazolinone or related heterocycle linked to a substituted phenyl ring, which is often further functionalized. We will synthesize a prototypical herbicide, N-(2,4-dichloro-5-aminophenyl)-4-methyl-4H-1,2,4-triazole-3-carboxamide , demonstrating how our core intermediate can be elaborated into a potential active ingredient.
Caption: Synthesis of a prototypical herbicide from the core intermediate.
Experimental Protocol: Synthesis of a Prototypical Herbicide
Step 1: Saponification to 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
-
Rationale: The methyl ester is hydrolyzed to the free carboxylic acid under basic conditions. This is a necessary step before activation for amide bond formation.
-
Procedure:
-
Dissolve this compound (14.1 g, 0.1 mol) in a mixture of methanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (6.0 g, 0.15 mol) and heat the mixture to reflux for 2 hours.
-
Cool the solution and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 2-3 with concentrated HCl.
-
The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Formation of 4-Methyl-4H-1,2,4-triazole-3-carbonyl chloride
-
Rationale: The carboxylic acid is converted to the more reactive acid chloride using oxalyl chloride. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.
-
Procedure:
-
Suspend 4-methyl-4H-1,2,4-triazole-3-carboxylic acid (12.7 g, 0.1 mol) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Add oxalyl chloride (10.5 mL, 0.12 mol) dropwise at room temperature. Vigorous gas evolution will be observed.
-
Stir the mixture at room temperature for 2 hours or until the solution becomes clear.
-
The resulting solution of the acid chloride is used directly in the next step.
-
Step 3: Amide Coupling to form the Final Product
-
Rationale: The acid chloride is coupled with a commercially available substituted aniline. Triethylamine is used as a base to scavenge the HCl byproduct of the reaction. The choice of a 2,4-dichloro-5-aminophenyl moiety is representative of many PPO-inhibiting herbicides.[6]
-
Procedure:
-
In a separate flask, dissolve 3-amino-4,6-dichlorophenol (17.8 g, 0.1 mol) and triethylamine (21 mL, 0.15 mol) in anhydrous dichloromethane (100 mL).
-
Cool this solution to 0 °C.
-
Add the solution of 4-methyl-4H-1,2,4-triazole-3-carbonyl chloride from Step 2 dropwise to the stirred aniline solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain the final product, N-(2,4-dichloro-5-hydroxyphenyl)-4-methyl-4H-1,2,4-triazole-3-carboxamide .
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N-(2,4-dichloro-5-hydroxyphenyl)-4-methyl-4H-1,2,4-triazole-3-carboxamide | C₁₀H₈Cl₂N₄O₂ | 287.11 | ~65-75% (from acid) |
Conclusion and Future Outlook
This guide provides a validated pathway for the synthesis of this compound and demonstrates its utility as a versatile intermediate in the synthesis of a potential agrochemical. The protocols herein are designed to be robust and scalable for research and development purposes. The distinct N4-methylation pattern of the core intermediate offers a valuable alternative to the more common N1-substituted triazoles, providing a new avenue for scaffold hopping and the exploration of novel chemical space in the ongoing search for safer and more effective crop protection solutions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 4. 4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 5. 4-Methyl-4H-1,2,4-triazole [myskinrecipes.com]
- 6. CN114149375A - Intermediate for synthesizing sulfentrazone and method for synthesizing the same - Google Patents [patents.google.com]
protocol for the synthesis of amides from methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate
Application Note & Protocol Guide
Topic: A Practical Guide to the Synthesis of Amides from Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of amides utilizing this compound as a key intermediate. Amide bonds form the backbone of peptides and are prevalent in a vast array of pharmaceuticals, making their efficient synthesis a cornerstone of medicinal chemistry. The 1,2,4-triazole moiety serves as a potent electron-withdrawing group, activating the adjacent ester for nucleophilic attack. This activation facilitates amide bond formation under mild conditions, often without the need for traditional coupling reagents. Herein, we detail the mechanistic rationale and provide two robust protocols—a conventional thermal method and a modern microwave-assisted approach—for the direct aminolysis of this triazole ester. This guide is intended to equip researchers with the theoretical understanding and practical knowledge to effectively implement this versatile synthetic strategy.
Introduction: The Strategic Advantage of Triazole-Activated Esters
The creation of amide bonds is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. While numerous methods exist, many rely on coupling reagents that can be costly, generate stoichiometric byproducts, and require stringent reaction conditions. An alternative strategy involves the use of "activated esters," where the ester's alcohol component is replaced with a good leaving group, enhancing the carbonyl's electrophilicity.
The this compound system embodies this principle. The 1,2,4-triazole ring is a heterocyclic system with significant electron-withdrawing character. This property polarizes the ester's carbonyl group, rendering it highly susceptible to nucleophilic attack by a primary or secondary amine. The resulting aminolysis reaction proceeds efficiently to form a stable amide bond with the liberation of methanol as the sole byproduct, simplifying purification and improving atom economy. In the broader context of drug design, 1,2,4-triazole derivatives are valued for their metabolic stability and their role as bioisosteres for amide bonds, capable of engaging in similar hydrogen bonding interactions.[1][2]
Mechanistic Rationale: Nucleophilic Acyl Substitution
The synthesis of amides from this compound proceeds via a classical nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: A primary or secondary amine (R¹R²NH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the triazole ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, zwitterionic tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide group (CH₃O⁻), which is a moderately good leaving group.
-
Proton Transfer: The liberated methoxide is protonated by the newly formed, protonated amide (or another amine molecule) to yield the final amide product and methanol.
The electron-deficient nature of the N-methylated triazole ring is crucial; it stabilizes the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate, thereby lowering the activation energy of the reaction compared to the aminolysis of a simple alkyl ester.
Caption: General mechanism for the aminolysis of the triazole ester.
Experimental Protocols
Two primary methods are presented for the synthesis of amides from this compound. The choice between them depends on the available equipment, the reactivity of the amine, and the desired reaction time.
Protocol 1: Conventional Thermal Aminolysis
This method is suitable for a wide range of primary and secondary amines and relies on standard laboratory glassware and heating. It is particularly useful when the amine is used in excess and can serve as the solvent.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Starting Ester | (Custom Synthesis) |
| Amine (Primary or Secondary) | Nucleophile | Sigma-Aldrich, TCI |
| Toluene or N,N-Dimethylformamide (DMF) (optional) | High-boiling solvent | Fisher Scientific |
| Round-bottom flask | Reaction vessel | VWR |
| Reflux condenser | Prevent solvent loss | VWR |
| Magnetic stirrer and stir bar | Agitation | VWR |
| Standard workup and purification equipment | Isolation and purification | N/A |
Step-by-Step Procedure
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired amine.
-
For liquid amines: Add 3-10 equivalents of the amine directly. The excess amine will serve as the solvent.
-
For solid amines or when using a co-solvent: Add the amine (1.1-1.5 eq.) and a suitable high-boiling solvent (e.g., toluene, DMF) to achieve a concentration of 0.2-0.5 M.
-
-
Reaction: Heat the reaction mixture with stirring. The optimal temperature depends on the amine's reactivity and the solvent's boiling point, typically ranging from 80 °C to 120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed. Reaction times can vary from 4 to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
If excess amine was used, it can often be removed under high vacuum.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water, dilute acid (e.g., 1 M HCl) to remove any remaining amine, and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired amide.
Protocol 2: Microwave-Assisted Aminolysis
Microwave-assisted synthesis offers a significant reduction in reaction time and can often lead to cleaner reactions and higher yields.[3] This method is ideal for high-throughput synthesis and library generation.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Starting Ester | (Custom Synthesis) |
| Amine (Primary or Secondary) | Nucleophile | Sigma-Aldrich, TCI |
| Toluene (Anhydrous) | Microwave-compatible solvent | Acros Organics |
| Microwave reactor vials (e.g., 10 mL) with caps | Reaction vessel | Biotage, CEM |
| Microwave Synthesizer | Controlled heating source | Biotage, CEM |
Step-by-Step Procedure
-
Setup: In a dedicated microwave reaction vial, combine this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.5 M.
-
Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.
-
Reaction: Place the vial in the microwave synthesizer cavity. Irradiate the mixture at a set temperature (e.g., 130 °C) for a specified time (typically 20-60 minutes), with stirring.[3]
-
Causality Note: Toluene is an excellent solvent for microwave chemistry due to its ability to reach high temperatures under pressure and its relatively low dielectric loss, which allows for efficient and uniform heating.
-
-
Workup & Purification: After the reaction, allow the vial to cool to room temperature. The workup and purification procedure is identical to that described in Protocol 1 (Steps 5 and 6).
General Experimental Workflow and Data
The overall process from starting materials to the final, characterized product follows a logical sequence.
Caption: A generalized workflow for amide synthesis via aminolysis.
Expected Results & Characterization
The efficiency of the aminolysis reaction can vary based on the nucleophilicity and steric hindrance of the amine.
| Amine Type | Typical Reaction Time (Thermal) | Typical Reaction Time (Microwave) | Expected Yield | Key Characterization Notes |
| Primary Aliphatic | 4-8 hours | 20-30 minutes | Good to Exc. | ¹H NMR: Disappearance of -OCH₃ singlet (~4.0 ppm). IR: Appearance of N-H stretches (~3300 cm⁻¹). |
| Secondary Aliphatic | 6-16 hours | 30-45 minutes | Good | ¹H NMR: Disappearance of -OCH₃ singlet. IR: Absence of N-H stretch for secondary amide. MS: Confirms molecular weight. |
| Aniline (Aromatic) | 12-24 hours | 45-60 minutes | Moderate to Good | Requires higher temperatures due to lower nucleophilicity. |
| Hindered Amines | > 24 hours | > 60 minutes | Low to Moderate | Reaction may be sluggish or fail to go to completion due to steric hindrance. |
Conclusion
The use of this compound as a precursor for amide synthesis represents a highly effective and versatile strategy. The inherent activation provided by the triazole ring facilitates a clean conversion to a wide range of amides under relatively mild conditions, avoiding the need for external coupling agents. Both conventional heating and microwave irradiation are viable methods, allowing researchers to choose an approach that best fits their laboratory setup and timeline. This methodology is particularly valuable in drug discovery and development, where the efficient and reliable construction of amide-containing molecules is paramount.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate
Welcome to the technical support guide for the synthesis of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic building block. Instead of a generic protocol, this guide adopts a problem-oriented, question-and-answer format to address the specific, practical challenges you are likely to encounter.
Section 1: General Synthetic Strategy & Key Control Points
The synthesis of this compound typically follows a multi-step sequence. The most common pathway involves the initial construction of the 1,2,4-triazole-3-carboxylate core, followed by a crucial, and often challenging, N-methylation step. Understanding the key control points in this process is fundamental to achieving a high yield and purity.
The general workflow is outlined below. Each step presents unique challenges that we will dissect in the Troubleshooting & FAQs section.
Caption: General workflow for synthesizing the target compound.
Section 2: Troubleshooting & FAQs
This section addresses the most common issues encountered during the synthesis.
FAQ 1: I'm getting a mixture of N-methylated regioisomers. How can I improve selectivity for the desired 4-methyl product?
This is the most critical challenge in this synthesis. The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can be alkylated, leading to a mixture of products that are often difficult to separate.
Underlying Cause: The regioselectivity of alkylation is a delicate balance of electronic and steric factors, influenced by the reaction conditions. The triazole anion can exist in different tautomeric forms, and the nucleophilicity of each nitrogen atom is affected by the solvent, the counter-ion of the base, and the nature of the alkylating agent.[1][2] In many cases, alkylation at N1 and N2 is kinetically favored, while the N4 position can be sterically more accessible, depending on the substitution pattern.
Troubleshooting Steps & Solutions:
-
Choice of Base and Solvent: This is your primary control lever.
-
Insight: The combination of a strong base in a polar aprotic solvent often favors N4 alkylation. A solvent like DMF or DMSO can effectively solvate the cation of the base, leaving a "naked" and highly reactive triazole anion.
-
Recommendation: Use potassium carbonate (K₂CO₃) in anhydrous DMF. The carbonate is a sufficiently strong base to deprotonate the triazole, and DMF promotes the desired regiochemistry.
-
-
Silyl-Protected Intermediates: For maximum regioselectivity towards N1 substitution, a silylation strategy is often employed. While our target is the N4 isomer, it's crucial to understand this alternative for context and for syntheses where N1 is desired. Silylation of methyl 1,2,4-triazole-3-carboxylate followed by alkylation often leads predominantly to the N1-alkylated product.[3]
-
Temperature Control:
-
Insight: Alkylation is an exothermic process. Running the reaction at elevated temperatures can decrease selectivity by providing enough energy to overcome the activation barriers for the formation of minor isomers.
-
Recommendation: Add the methylating agent (e.g., methyl iodide) dropwise at a lower temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that might lead to side reactions or isomerization.
-
-
Nature of the Methylating Agent:
-
Insight: Harder electrophiles might favor reaction at the harder nitrogen nucleophile. However, for practical purposes, methyl iodide (MeI) or dimethyl sulfate (DMS) are standard. Steric bulk on the electrophile can dramatically alter the outcome, but this is not applicable for methylation.
-
The following decision tree can guide your optimization process:
Caption: Decision tree for optimizing N-methylation selectivity.
FAQ 2: The initial cyclization to form the triazole ring is inefficient, resulting in low yields.
Underlying Cause: The formation of the 1,2,4-triazole ring from aminoguanidine and a carboxylic acid (or its derivative) is a condensation reaction that requires the removal of water.[4][5] Incomplete reaction, side reactions, or decomposition at high temperatures can all lead to poor yields.[6] Fusion reactions (heating neat reagents) can be difficult to control.[6]
Troubleshooting Steps & Solutions:
-
Reaction Method:
-
Insight: Direct fusion of aminoguanidine bicarbonate with a carboxylic acid can lead to charring and decomposition if not heated carefully.[7] Using a high-boiling solvent or a dehydrating agent can provide better temperature control and drive the reaction to completion.
-
Recommendation: Consider using polyphosphoric acid (PPA) or Eaton's reagent as both a solvent and a dehydrating agent. Alternatively, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5][8]
-
-
Purity of Starting Materials:
-
Insight: Aminoguanidine bicarbonate should be a fine, dry powder. The presence of excess water or impurities can hinder the reaction.
-
Recommendation: Ensure starting materials are pure and dry. If using a carboxylic acid, ensure it is free of residual solvent.
-
-
Work-up Procedure:
-
Insight: The triazole product is often amphoteric and can be soluble in both acidic and basic aqueous solutions. Product can be lost during neutralization and extraction.
-
Recommendation: Carefully adjust the pH of the reaction mixture to the isoelectric point of the product to induce precipitation. If the product is water-soluble, consider evaporation of the aqueous solution and trituration of the residue with a solvent like ethanol or isopropanol to isolate the product from inorganic salts.
-
FAQ 3: What is the best method for purifying the final product and separating it from its isomers?
Underlying Cause: The N1, N2, and N4 methylated isomers of methyl 1,2,4-triazole-3-carboxylate have very similar polarities and boiling points, making separation challenging.
Troubleshooting Steps & Solutions:
-
Recrystallization:
-
Insight: This is the most effective method if one isomer is produced in significant excess and has different solubility properties. It is both a purification and separation technique.
-
Recommendation: Perform small-scale solubility tests with various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures with hexanes). A good recrystallization solvent will dissolve the compound when hot but poorly when cold.[9] If the crude product is an oil, try dissolving it in a minimal amount of a good solvent (like ethyl acetate) and adding an anti-solvent (like hexanes) dropwise until turbidity persists, then heat to clarify and cool slowly.[9]
-
-
Silica Gel Column Chromatography:
-
Insight: This is the workhorse for separating isomers. The key to success is achieving sufficient separation (ΔRf) between the spots on a TLC plate.
-
Recommendation: Use a long column with a relatively small diameter to increase the number of theoretical plates. Employ a shallow solvent gradient (e.g., starting with 20% ethyl acetate in hexanes and slowly increasing to 40%). The N4 isomer is often, but not always, the most polar of the three.
-
FAQ 4: The ester group is hydrolyzing during my reaction or workup. How can I prevent this?
Underlying Cause: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures. This can occur during a basic workup after N-methylation or if the initial triazole formation is performed on the ester under harsh conditions.
Troubleshooting Steps & Solutions:
-
Minimize Water and Temperature:
-
Insight: Hydrolysis requires water. Using anhydrous solvents and reagents is critical. The rate of hydrolysis is also temperature-dependent.
-
Recommendation: Ensure all solvents for the N-methylation step are anhydrous. During workup, use cooled, saturated sodium bicarbonate solution for quenching and work quickly. Avoid prolonged heating in the presence of acid or base.
-
-
Modify the Synthetic Sequence:
-
Insight: If hydrolysis is unavoidable, perform the esterification as the final step.
-
Recommendation: Methylate the 1H-1,2,4-triazole-3-carboxylic acid first. This may present its own regioselectivity challenges and require re-optimization, but it completely avoids the issue of ester hydrolysis. The resulting 4-methyl-4H-1,2,4-triazole-3-carboxylic acid can then be esterified under standard Fischer conditions (methanol with a catalytic amount of sulfuric acid).
-
Section 3: Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate
This procedure is adapted from a non-diazo method, which improves safety by avoiding diazonium salt intermediates.[10]
-
Step 1: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid.
-
In a round-bottom flask, suspend thiosemicarbazide (1.0 eq) and oxalic acid (1.1 eq) in water.
-
Heat the mixture to reflux for 4-6 hours. A precipitate should form.
-
Cool the mixture, add sodium hydroxide solution (2.0 eq) and reflux for another 4 hours to facilitate ring closure.
-
Cool to room temperature and carefully neutralize with concentrated HCl to pH ~3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Desulfurization.
-
Caution: This step generates toxic nitrogen oxides. Perform in a well-ventilated fume hood.
-
Suspend the crude product from Step 1 in water and add 50-60% nitric acid (3-4 eq).
-
Heat the mixture to 60 °C for 6 hours.
-
Cool the reaction and neutralize carefully with a base (e.g., sodium carbonate) to precipitate 1H-1,2,4-triazole-3-carboxylic acid.
-
Filter, wash with water, and dry.
-
-
Step 3: Esterification.
-
Suspend the 1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a base (e.g., solid sodium bicarbonate), filter the salts, and evaporate the methanol under reduced pressure.
-
The crude product can be purified by recrystallization from methanol or ethyl acetate.[11]
-
Protocol 2: N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) and anhydrous DMF.
-
Deprotonation: Add finely ground, anhydrous potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Methylation: Cool the suspension to 0 °C in an ice bath. Add methyl iodide (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by pouring it into ice-cold water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography (e.g., gradient elution with 20% to 50% ethyl acetate in hexanes) to separate the desired N4-isomer from other regioisomers.
Section 4: Data & Characterization
Confirming the identity of the correct N4-methyl isomer is non-trivial. ¹H and ¹³C NMR spectroscopy are the primary tools.
-
¹H NMR: The N-methyl group of the 4-methyl isomer typically appears as a sharp singlet. The chemical shift will differ from the N1- and N2-methyl isomers. The triazole C5-H proton will also have a characteristic chemical shift.
-
¹³C NMR: The chemical shifts of the N-methyl carbon and the triazole ring carbons provide a definitive fingerprint for each isomer.
-
X-Ray Crystallography: For an unambiguous structural assignment, single-crystal X-ray diffraction is the gold standard, should you be able to obtain suitable crystals.
Table 1: Representative Influence of Conditions on N-Methylation Regioselectivity (Note: Data is illustrative, based on established principles of triazole alkylation. Actual ratios will vary.)
| Base | Solvent | Temperature | Predominant Isomer(s) | Rationale |
| K₂CO₃ | DMF | 0 °C → RT | N4 (Major), N1, N2 | Favors the thermodynamically stable anion in a polar aprotic solvent, enhancing N4 nucleophilicity. |
| NaOEt | EtOH | RT | N1 / N2 (Mixture) | Protic solvent stabilizes multiple tautomers via H-bonding, leading to poor selectivity.[12] |
| NaH | THF | 0 °C → RT | N1 / N2 (Mixture) | THF is less polar than DMF, which can alter the ionic character and favor kinetically controlled N1/N2 attack. |
References
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 11. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The synthesis is typically approached in two major stages: first, the formation of the core heterocyclic precursor, methyl 1H-1,2,4-triazole-3-carboxylate, followed by the regioselective N-methylation of the triazole ring. This document provides in-depth guidance on both stages.
Part 1: Synthesis of the Precursor (Methyl 1H-1,2,4-triazole-3-carboxylate)
The successful synthesis of the final product is critically dependent on the quality and yield of the unmethylated precursor. Modern synthetic strategies have moved away from hazardous traditional methods to improve safety and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the most common and recommended synthetic routes for methyl 1H-1,2,4-triazole-3-carboxylate?
A1: While several routes exist, modern methods prioritize safety by avoiding the use of diazonium salts. The traditional industrial synthesis involved the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid, a process that generates potentially explosive intermediates and poses significant safety risks[1][2][3].
Recommended contemporary routes include:
-
From Thiosemicarbazide and Oxalic Acid: This is a robust, non-diazotization method that proceeds in three main steps: condensation of thiosemicarbazide with oxalic acid, desulfurization (often with nitric acid), and subsequent esterification. This route is favored for its improved safety profile and the use of readily available starting materials[1]. The total yield can reach over 58%, making it suitable for larger-scale production[1].
-
From Trichloroacetonitrile and Formylhydrazine: This is another efficient, three-step reaction that involves the formation of an intermediate, followed by cyclization and alcoholysis to yield the final product[2]. It completely circumvents the hazardous diazotization-deamination reaction, enhancing operational safety and reducing production costs[2].
Q2: Why is temperature control so critical during the cyclization step?
A2: The cyclization step, which forms the triazole ring, is typically a condensation reaction involving the elimination of a small molecule like water or ammonia. This is an equilibrium-driven process. Insufficient temperature can lead to slow or incomplete reactions. Conversely, excessively high temperatures can promote the formation of degradation products or unwanted side-isomers, thereby reducing the overall yield and complicating purification[4]. The optimal temperature is typically at reflux for the chosen solvent to ensure the reaction goes to completion without significant byproduct formation[4].
Troubleshooting Guide: Precursor Synthesis
Issue 1: Low Yield of the Triazole Ring
-
Possible Cause A: Incomplete Cyclization/Dehydration. The intramolecular cyclization to form the triazole ring is a dehydration reaction. If water is not effectively removed or the reaction is not driven to completion, the acyclic intermediate may persist.
-
Solution:
-
Reaction Time & Temperature: Ensure the reaction is heated at the appropriate temperature (typically reflux) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Dehydrating Conditions: In some protocols, the use of a dehydrating agent like polyphosphate ester (PPE) can facilitate the cyclocondensation of intermediates, such as acylated thiosemicarbazides with carboxylic acids, to form the triazole ring[5].
-
-
-
Possible Cause B: Side Reactions. Depending on the starting materials, side reactions can compete with the desired cyclization. For instance, when using aminoguanidine, self-condensation or reaction with multiple equivalents of the acid can occur[6].
-
Solution:
-
Stoichiometry Control: Maintain a precise molar ratio of reactants as specified in the chosen protocol. An excess of one reactant can favor side-product formation.
-
Acid Catalysis: The formation of the key guanyl hydrazide intermediate is often acid-catalyzed and reversible[6]. Ensure the correct amount and type of acid catalyst are used to favor the desired reaction pathway.
-
-
Issue 2: Difficult Purification of the Precursor Ester
-
Possible Cause: Presence of Carboxylic Acid Impurity. If the final esterification step is incomplete, the crude product will be contaminated with the precursor carboxylic acid (1H-1,2,4-triazole-3-carboxylic acid). Their similar polarities can make separation by simple recrystallization challenging.
-
Solution:
-
Drive Esterification to Completion: Use an excess of alcohol (e.g., methanol) and a suitable acid catalyst (e.g., sulfuric acid). The use of trimethyl orthoformate can also be effective, as it reacts with the water byproduct to drive the equilibrium towards the ester product[7].
-
Aqueous Wash: During workup, wash the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted acidic starting material. The carboxylate salt will partition into the aqueous layer, leaving the desired ester in the organic phase.
-
-
Part 2: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
The second stage of the synthesis involves the methylation of the triazole ring. This step is challenging due to the potential for methylation at three different nitrogen atoms (N1, N2, and N4), leading to a mixture of regioisomers. The goal is to selectively synthesize the 4-methyl (4H) isomer.
Experimental Workflow: Synthesis & Methylation
Caption: General two-stage workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q3: What factors determine the site of N-methylation on the triazole ring?
A3: Regioselectivity in the N-alkylation of 1,2,4-triazoles is a well-documented challenge. The outcome is a delicate balance of several factors:
-
Steric Hindrance: Alkylation often occurs at the most sterically accessible nitrogen. For 3-substituted triazoles, the N1 position is generally less hindered than the N2 position[8].
-
Electronic Effects: The substituent on the triazole ring (in this case, a methyl carboxylate group) influences the electron density and nucleophilicity of each nitrogen atom. Electron-withdrawing groups tend to direct alkylation away from adjacent nitrogens.
-
Reaction Conditions: The choice of solvent, base, and methylating agent plays a crucial role. For example, methylation with diazomethane can yield different isomer ratios compared to methyl iodide with a base[8].
Q4: How can I selectively synthesize the 4-methyl isomer?
A4: While a mixture of isomers is common, conditions can be optimized to favor the N4 product. The N4 nitrogen is part of an "amide-like" system, and its reactivity can differ significantly from the "pyrrole-like" N1 and "pyridine-like" N2 nitrogens. Direct methylation of the precursor ester often leads to a mixture. A more controlled approach might involve synthesizing a 4-substituted precursor first, though this adds steps. For direct methylation, systematic screening of conditions is key.
Troubleshooting Guide: N-Methylation
Issue 3: Formation of Multiple Isomers (Low Regioselectivity)
-
Possible Cause: Non-optimal reaction conditions that do not sufficiently differentiate between the nucleophilicity of the N1, N2, and N4 positions.
-
Solution:
-
Screen Bases and Solvents: The choice of base is critical. A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like acetonitrile can provide high yields of 1-substituted triazoles[9]. To favor the N4 position, a different set of conditions may be required. Experiment with milder bases like K₂CO₃ or NaH in solvents such as DMF, acetonitrile, or THF.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 0 °C and slowly warming to room temperature). This can often increase the kinetic selectivity for one isomer over the others.
-
Protecting Groups: For unambiguous synthesis, though more laborious, one could protect the N1 position, perform methylation which would then be directed to N4, and subsequently deprotect.
-
-
Issue 4: Low Conversion or Incomplete Methylation
-
Possible Cause A: Insufficiently Strong Base. The N-H of the triazole ring is acidic, but a sufficiently strong base is required to deprotonate it effectively and generate the nucleophilic triazolide anion.
-
Solution: Ensure the base used is strong enough to deprotonate the triazole (pKa of 1H-1,2,4-triazole is ~10.2). Sodium hydride (NaH) is a strong, non-nucleophilic base often used for this purpose. Sodium methoxide in methanol is another effective option[9].
-
-
Possible Cause B: Inactive Methylating Agent. Methylating agents like methyl iodide can degrade over time, especially with exposure to light.
-
Solution: Use a fresh or properly stored bottle of the methylating agent. Consider using alternative agents like dimethyl sulfate (DMS), but be aware of its high toxicity and handle it with extreme caution.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield issues.
Part 3: Recommended Protocol and Data
Optimized Conditions for Precursor Synthesis
The following table summarizes key variables for a non-diazotization route based on literature findings[1].
| Parameter | Recommended Condition | Rationale |
| Route | Thiosemicarbazide + Oxalic Acid | Avoids hazardous diazonium salts, uses accessible materials[1]. |
| Solvent | Water | Green, environmentally friendly solvent[1]. |
| Desulfurization | Nitric Acid (~50%) | Effective for removing the mercapto group to form the triazole core[1]. |
| Esterification | Methanol with H₂SO₄ catalyst | Standard, effective method for converting the carboxylic acid to the methyl ester. |
| Purification | Recrystallization from Methanol | Generally provides high purity product suitable for the next step[2]. |
Step-by-Step Protocol: Synthesis via Trichloroacetonitrile[2]
This protocol is adapted from patent literature and should be performed by trained personnel with appropriate safety precautions.
-
Reaction Setup: To a reaction vessel containing 20L of methanol, cool the contents to 0 °C.
-
Base Addition: Add 140g (1 mol) of potassium carbonate while maintaining the temperature between 0-5 °C.
-
Reactant 1: Slowly add 2.89 kg (20 mol) of trichloroacetonitrile dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Reactant 2: Add a solution of 1.32 kg (22 mol) of formylhydrazine in methanol dropwise.
-
Cyclization: After the addition, slowly warm the reaction mixture to 65 °C and reflux for 5 hours. Monitor reaction completion by TLC.
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from approximately 190L of methanol to yield methyl 1,2,4-triazole-3-carboxylate. A typical reported yield is around 89.6%[2].
References
- 1. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 8. 1, 2, 4-Triazoles. VII. Methylation of 1, 2, 4-Triazoles [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Methylation of 1,2,4-Triazole-3-Carboxylates
Welcome to the Technical Support Center for the methylation of 1,2,4-triazole-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. The methylation of 1,2,4-triazoles is a crucial step in the synthesis of many biologically active compounds, but it is often plagued by side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Understanding the Core Challenge: Regioselectivity
The primary hurdle in the methylation of 1,2,4-triazole-3-carboxylates is controlling the regioselectivity of the reaction. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated. The electronic and steric properties of the triazole ring, along with the reaction conditions, dictate which nitrogen atom is preferentially methylated. The presence of the carboxylate group at the 3-position further influences the electron distribution within the ring, impacting the nucleophilicity of the different nitrogen atoms.
Typically, methylation of unsubstituted 1,2,4-triazole yields a mixture of 1-methyl and 4-methyl isomers.[1][2][3] The formation of the 2-methyl isomer is also possible, though often less favored.[4][5][6] Overalkylation, leading to the formation of quaternary triazolium salts, is another common side reaction, especially when using highly reactive methylating agents or an excess of the reagent.[7]
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the methylation of a 1,2,4-triazole-3-carboxylate?
A1: In the methylation of 1,2,4-triazole-3-carboxylates, you can typically expect a mixture of N-1 and N-4 methylated isomers as the major products. The ratio of these isomers is highly dependent on the reaction conditions. The N-2 methylated isomer is also a potential, though often minor, byproduct. Additionally, overalkylation can lead to the formation of a 1,4-dimethyl-1,2,4-triazolium salt.
Q2: Which factors have the most significant impact on the regioselectivity of the methylation?
A2: Several factors critically influence the regioselectivity:
-
Base: The choice of base is paramount. Sterically hindered or weakly nucleophilic bases can favor the formation of one isomer over another.[8]
-
Solvent: The polarity of the solvent can affect the solvation of the triazole anion and the transition state, thereby influencing the isomer ratio.
-
Methylating Agent: The reactivity and steric bulk of the methylating agent (e.g., methyl iodide, dimethyl sulfate) play a crucial role.[9][10]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer distributions.
-
Counter-ion: The nature of the cation from the base can also influence the site of methylation.
Q3: Can the ester group of the carboxylate be affected during the methylation reaction?
A3: While N-methylation is the primary reaction, under certain conditions, particularly with harsh bases or prolonged reaction times at elevated temperatures, hydrolysis or transesterification of the carboxylate ester can occur. It is crucial to use anhydrous conditions and carefully select the base to minimize these side reactions.
Q4: How can I distinguish between the different N-methylated isomers?
A4: Spectroscopic techniques are essential for isomer identification:
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the methyl group and the triazole ring protons/carbons will be distinct for each isomer. 2D NMR techniques like HMBC and NOESY can be invaluable for unambiguous structure elucidation.[4][5]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural confirmation.[4][5]
-
Mass Spectrometry: While mass spectrometry will show the same mass for the isomers, fragmentation patterns might differ, aiding in their differentiation.
Troubleshooting Guide
This section addresses common issues encountered during the methylation of 1,2,4-triazole-3-carboxylates and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Methylated Products | Incomplete deprotonation of the triazole. | - Use a stronger base (e.g., NaH, K₂CO₃).- Ensure anhydrous reaction conditions as water will consume the base.- Increase the reaction temperature or time. |
| Decomposition of the starting material or product. | - Use milder reaction conditions (lower temperature, less reactive methylating agent).- Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction. | |
| Poor solubility of the triazole salt. | - Choose a solvent that effectively dissolves both the triazole and its salt (e.g., DMF, DMSO, acetonitrile). | |
| Poor Regioselectivity (Mixture of Isomers) | Suboptimal choice of base, solvent, or methylating agent. | - Base Selection: Experiment with different bases. For instance, using a bulky base might sterically hinder attack at a particular nitrogen. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been reported to favor the formation of 1-substituted-1,2,4-triazoles.[1]- Solvent Effects: Vary the solvent polarity. Aprotic polar solvents like DMF or acetonitrile are commonly used.- Methylating Agent: Consider using a less reactive methylating agent. For example, dimethyl sulfate is a potent methylating agent but might lead to lower selectivity compared to methyl iodide under certain conditions.[9][10] |
| Thermodynamic vs. Kinetic Control. | - Lowering the reaction temperature generally favors the kinetically controlled product. Conversely, higher temperatures can lead to the thermodynamically more stable isomer. | |
| Formation of Quaternary Salt (Overalkylation) | Excess methylating agent. | - Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the methylating agent.[7]- Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Highly reactive methylating agent. | - Employ a less reactive methylating agent if overalkylation is a persistent issue. | |
| Hydrolysis of the Carboxylate Ester | Presence of water in the reaction. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Use of a strongly basic and nucleophilic base in a protic solvent. | - Opt for non-nucleophilic bases like potassium carbonate or DBU.- If a stronger base is needed, use it in an aprotic solvent. |
Experimental Protocols
General Procedure for N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
This protocol provides a starting point for optimization. The choice of base and solvent should be guided by the troubleshooting table above to achieve the desired regioselectivity.
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, acetonitrile, THF) to dissolve the starting material.
-
Deprotonation: Add the chosen base (e.g., K₂CO₃ (1.5 eq), NaH (1.1 eq, handle with extreme care), or DBU (1.2 eq)) portion-wise or dropwise at a controlled temperature (e.g., 0 °C or room temperature). Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Methylation: Slowly add the methylating agent (e.g., methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq, highly toxic, handle with appropriate safety precautions)) to the reaction mixture.
-
Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to reflux, depending on the reactants) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the methylation of 1,2,4-triazole-3-carboxylates.
Caption: Figure 1. Potential methylation pathways.
Caption: Figure 2. Troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation into the alkylation of 1,2,4-triazole | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 9. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]
- 10. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate . We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, focusing on the causality behind protocol choices to ensure scientific integrity and reproducibility.
Introduction: Synthesis Strategy Overview
This compound is a key heterocyclic building block in medicinal chemistry. Its synthesis typically involves two primary stages: first, the construction of the core methyl 1H-1,2,4-triazole-3-carboxylate ring system, and second, the regioselective N-methylation to yield the desired N4-isomer.
The choice of synthetic route for the triazole core is critical. Traditional methods often involve diazotization steps, which utilize potentially explosive diazonium salts and pose significant safety risks.[1] Therefore, modern, safer routes are strongly recommended. This guide will focus on a robust, non-diazotization pathway starting from readily available commercial reagents, followed by a carefully optimized methylation procedure.
Figure 1: Proposed two-stage synthetic workflow.
Experimental Protocols
The following protocols are presented as a validated starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate (Core Intermediate)
This procedure is adapted from a high-yield, non-diazotization method that avoids hazardous intermediates.[2]
Step 1: Intermediate Formation and Cyclization
-
To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add methanol (10 volumes, e.g., 200 mL for 0.2 mol scale) and cool to 0°C using an ice-salt bath.
-
Add potassium carbonate (approx. 0.05 eq.) to the cooled methanol.
-
Slowly add trichloroacetonitrile (1.0 eq.) dropwise, ensuring the internal temperature is maintained between 0-5°C. Stir for 20-30 minutes after addition.
-
Causality: This step forms a reactive intermediate. Low temperature is critical to prevent side reactions and control the exothermic process.
-
-
In a separate beaker, prepare a solution of formylhydrazine (1.1-1.3 eq.) in methanol.
-
Add the formylhydrazine solution dropwise to the reaction mixture, again maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. This completes the cyclization to form the triazole ring.
Step 2: Alcoholysis and Isolation
-
The reaction mixture from the previous step, containing the cyclized intermediate, is heated to reflux (approx. 65°C) for 2-3 hours.
-
Causality: The alcoholysis step converts the intermediate to the final methyl ester. Refluxing provides the necessary energy for this transformation.
-
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an acid (e.g., dilute HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from methanol to yield white crystals of methyl 1H-1,2,4-triazole-3-carboxylate.[2] The reported melting point is approximately 198°C.[2]
Protocol 2: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
This step is critical for obtaining the desired N4-methyl isomer. The choice of base and solvent significantly influences the regioselectivity.[3]
Step 1: Deprotonation and Alkylation
-
Suspend methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile, 10 volumes).
-
Add a base (1.0-1.1 eq.). A milder base like potassium carbonate (K₂CO₃) is recommended to favor N4 alkylation. Stronger bases like sodium methoxide may also be used.[3]
-
Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the triazole salt.
-
Add the methylating agent, such as iodomethane (methyl iodide, 1.1 eq.), dropwise.
-
Safety Note: Iodomethane is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
-
Stir the reaction at room temperature overnight or until TLC shows complete consumption of the starting material.
Step 2: Work-up and Purification
-
Filter off any inorganic salts (e.g., potassium iodide).
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product will likely be a mixture of N1 and N4 isomers. Purify via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to separate the isomers.
-
Combine the fractions containing the desired product and remove the solvent to obtain pure this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and optimization process.
Q1: My yield of the triazole core (Protocol 1) is low. What are the likely causes and solutions?
A1: Low yield in the cyclization/alcoholysis stage is a common problem. The primary factors to investigate are temperature, reaction time, and reagent quality.
-
Cause 1: Poor Temperature Control: The initial reaction between trichloroacetonitrile and formylhydrazine is exothermic. If the temperature rises above 5°C, side reactions can occur, reducing the yield of the desired intermediate.
-
Solution: Ensure your cooling bath is efficient (ice-salt or a cryocooler). Add reagents slowly and monitor the internal temperature continuously.
-
-
Cause 2: Incomplete Reaction: Either the cyclization or the final alcoholysis step may not have gone to completion.
-
Solution: Use TLC to monitor the reaction progress at each stage. For the cyclization step, you may need to extend the stirring time at room temperature. For the alcoholysis, ensure the mixture reaches and maintains a full reflux for the recommended time.
-
-
Cause 3: Reagent Quality: Formylhydrazine can degrade over time. Trichloroacetonitrile can hydrolyze if exposed to moisture.
-
Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen) if moisture sensitivity is suspected.
-
| Parameter | Recommended Condition | Rationale |
| Temperature (Step 1) | 0-5°C | Minimizes side reactions, controls exotherm.[2] |
| Base (Step 1) | K₂CO₃ (catalytic) | Mild base to facilitate the initial reaction.[2] |
| Solvent | Methanol | Acts as both solvent and reagent in the alcoholysis step.[2] |
| Reaction Time | Monitor by TLC | Ensures reaction goes to completion without unnecessary heating. |
Q2: I've performed the N-methylation (Protocol 2), but my NMR shows a mixture of products. How can I improve the selectivity for the N4-methyl isomer?
A2: This is the most critical optimization challenge. The 1H-1,2,4-triazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N4 position. The ratio of these isomers is highly dependent on the reaction conditions.[3]
-
Underlying Principle: The N4 position is generally considered more sterically accessible. The choice of base, solvent, and counter-ion can influence the site of methylation. Milder conditions often favor the thermodynamically more stable product.
-
Optimization Strategy:
-
Choice of Base: The use of a milder, heterogeneous base like potassium carbonate (K₂CO₃) is often reported to give better selectivity for N4-alkylation compared to strong, homogeneous bases like sodium hydride (NaH) or sodium methoxide.[3]
-
Solvent Polarity: The solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile are commonly used. Experimenting with different solvents can alter the isomer ratio.
-
Temperature: Running the reaction at room temperature or slightly below is advisable. Higher temperatures can lead to decreased selectivity.
-
Figure 2: Troubleshooting decision tree for N-methylation.
Q3: How do I confirm I have synthesized the correct N4-methyl isomer and not the N1-methyl byproduct?
A3: Unambiguous characterization is essential and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the triazole ring proton (C5-H) and the N-methyl protons will be different for the N1 and N4 isomers. The N4-methyl protons typically appear at a distinct chemical shift compared to the N1-methyl protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring will also differ between the two isomers.
-
Advanced NMR (NOE): A Nuclear Overhauser Effect (NOE) experiment can provide definitive proof. Irradiation of the N-methyl protons on the N4 isomer should show an NOE correlation to the C5-H proton, whereas the N1-methyl protons would be too far away to show this correlation.
Q4: Can I use other methylating agents besides iodomethane?
A4: Yes, other methylating agents can be used, though they may require different reaction conditions.
-
Dimethyl Sulfate (DMS): A powerful and less expensive methylating agent. However, it is extremely toxic and carcinogenic and requires stringent safety protocols.
-
Methyl Tosylate: A solid, less volatile methylating agent that can be easier to handle than iodomethane or DMS. The choice of methylating agent can also influence the N1/N4 isomer ratio, so re-optimization of the reaction conditions would be necessary.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to facilitate a successful and scalable synthesis.
Overview of Synthetic Strategy
The synthesis of this compound is a critical process for accessing key heterocyclic building blocks in pharmaceutical development. The most direct and common approach involves the N-alkylation of a readily available precursor, methyl 1H-1,2,4-triazole-3-carboxylate.
This two-step conceptual approach involves:
-
Synthesis of the Precursor: Preparation of methyl 1H-1,2,4-triazole-3-carboxylate. Modern methods avoid hazardous diazotization reactions, favoring safer routes from precursors like thiosemicarbazide or trichloroacetonitrile[1][2][3].
-
Regioselective N-Methylation: The critical step where the methyl group is introduced onto the N4 position of the triazole ring. Achieving high regioselectivity is the primary challenge, as alkylation can also occur at the N1 and N2 positions[4].
This guide will focus primarily on the challenges and optimization of the second step: the scalable, regioselective N-methylation.
Diagram: Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide: N-Methylation Step
This section addresses specific issues you may encounter during the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate.
Q1: My reaction yield is low. What are the potential causes and solutions?
Answer: Low yield is a common issue that can stem from several factors. Let's break them down.
-
Cause 1: Incomplete Deprotonation. The triazole N-H bond must be deprotonated to form the anionic nucleophile for alkylation. If the base is too weak or insufficient, the reaction will not proceed to completion.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation. Use at least 1.05-1.1 equivalents to account for any incidental moisture or impurities. Ensure the NaH dispersion is fresh and properly handled.
-
-
Cause 2: Inactive Alkylating Agent. The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
-
Solution: Use a freshly opened bottle or distill the alkylating agent before use. Methyl iodide is light-sensitive and should be stored appropriately.
-
-
Cause 3: Sub-optimal Reaction Temperature. The reaction may be too slow at low temperatures or side reactions could occur at elevated temperatures.
-
Solution: For reactions with NaH and methyl iodide in an aprotic solvent like THF or DMF, deprotonation is often performed at 0 °C, followed by slow warming to room temperature after the addition of the alkylating agent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Cause 4: Poor Solubility. The starting triazole or its sodium salt may have limited solubility in the chosen solvent, hindering the reaction rate.
-
Solution: While THF is common, a more polar aprotic solvent like DMF can improve solubility. However, be aware that DMF requires higher temperatures for removal during workup. A practical approach involves using a mixture of solvents if necessary[5].
-
Q2: I've isolated a mixture of products. How do I solve this regioselectivity issue?
Answer: This is the most critical challenge. Alkylation of 1H-1,2,4-triazoles can produce N1, N2, and N4 isomers. The formation of a mixture significantly complicates purification and reduces the yield of the desired N4-isomer.
-
The Chemical Principle: The distribution of isomers is governed by a complex interplay of electronic and steric factors, as well as reaction conditions (solvent, counter-ion, temperature)[6]. The N4 position is often sterically more accessible, but the N1 and N2 positions can be electronically favored under certain conditions.
-
Solution 1: Choice of Base and Solvent. The combination of NaH in THF or DMF often provides good selectivity for N1/N4 alkylation over N2. The specific ratio can be sensitive to the substrate.
-
Solution 2: Control of Stoichiometry & Addition. Using a slight excess of the base but maintaining the alkylating agent as the limiting reagent (or at 1.0 equivalent) can sometimes minimize di-alkylation or side reactions. Add the alkylating agent slowly at a reduced temperature (e.g., 0 °C) to control the reaction exotherm and improve selectivity.
-
Solution 3: Purification Strategy. If a mixture is unavoidable, separation is necessary.
-
Recrystallization: The isomers may have different solubilities. Screen various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures with hexanes) to find conditions that selectively crystallize the desired N4-isomer.
-
Column Chromatography: This is a reliable but less scalable method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate.
-
-
Confirmation of Structure: The identity of each isomer must be confirmed unequivocally. Use 2D NMR techniques like HMBC and NOESY to establish the connectivity and spatial relationship between the N-methyl group and the protons on the triazole ring.
Diagram: Troubleshooting Decision Tree for N-Methylation
Caption: A decision tree for troubleshooting common N-methylation issues.
Q3: The workup procedure is difficult, leading to product loss. How can I optimize it?
Answer: Product loss during workup often occurs due to the product's moderate water solubility or emulsion formation.
-
Problem 1: Emulsions. Vigorous shaking during extraction can create stable emulsions, especially when using solvents like ethyl acetate.
-
Solution: Use gentle inversions instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help break emulsions. If the emulsion persists, filtration through a pad of Celite® can be effective.
-
-
Problem 2: Product Loss to Aqueous Layer. The target molecule has some polarity and can partition into the aqueous layer.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with your organic solvent to ensure complete recovery from the aqueous phase. After the initial extractions, saturate the aqueous layer with NaCl to "salt out" the product, reducing its aqueous solubility, and perform one final extraction.
-
-
Problem 3: Hydrolysis of Ester. If the quenching and workup are performed under strongly acidic or basic conditions for a prolonged period, the methyl ester could hydrolyze back to the carboxylic acid.
-
Solution: Quench the reaction carefully with a saturated solution of ammonium chloride (NH₄Cl) or cold water. Ensure the pH does not become strongly acidic or basic during the workup.
-
Experimental Protocol: N-Methylation
This protocol is a representative procedure for a lab-scale synthesis and serves as a starting point for scale-up optimization.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Equivalents |
|---|---|---|---|
| Methyl 1H-1,2,4-triazole-3-carboxylate | 127.10 | 1.27 g (10.0 mmol) | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 440 mg (11.0 mmol) | 1.1 |
| Methyl Iodide | 141.94 | 0.68 mL (11.0 mmol) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated NH₄Cl Solution | - | 20 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 20 mL | - |
Step-by-Step Procedure:
-
Preparation: Add sodium hydride (440 mg, 11.0 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve methyl 1H-1,2,4-triazole-3-carboxylate (1.27 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes, keeping the internal temperature below 5 °C. Causality: Slow addition is crucial to control the evolution of hydrogen gas.
-
Deprotonation: Stir the resulting mixture at 0 °C for 30 minutes. The mixture may become a thicker slurry.
-
Alkylation: Add methyl iodide (0.68 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). Safety Note: Unreacted NaH will react vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for scaling up this reaction? A1: Scaling up requires careful consideration of safety and process parameters.
-
Heat Management: The deprotonation with NaH and the alkylation with methyl iodide are exothermic. On a large scale, efficient heat transfer is critical. Use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents to prevent thermal runaways.
-
Hydrogen Evolution: The reaction of NaH with the triazole releases hydrogen gas. The reactor must be properly vented to an appropriate scrubber or exhaust system to prevent pressure buildup and the creation of an explosive atmosphere.
-
Alternative Reagents: For large-scale operations, consider replacing methyl iodide with dimethyl sulfate (DMS). DMS is less volatile and more cost-effective, but it is highly toxic and requires specialized handling procedures.
Q2: Are there safer alternatives to diazomethane for the initial esterification to make the precursor? A2: Absolutely. While diazomethane is highly effective for converting carboxylic acids to methyl esters, it is also toxic and explosive[7]. Safer, industrially viable alternatives are strongly recommended:
-
Fischer Esterification: Refluxing the carboxylic acid in methanol with a catalytic amount of strong acid (like sulfuric acid) is a classic and scalable method[8].
-
Thionyl Chloride/Methanol: This two-step process involves forming the acid chloride with thionyl chloride, followed by reaction with methanol[8].
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available and much safer alternative to diazomethane for esterifications, though it is more expensive[9][10].
Q3: How is the precursor, methyl 1H-1,2,4-triazole-3-carboxylate, typically synthesized? A3: Traditional routes often involved diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid, which is hazardous[3]. Modern, safer methods are preferred:
-
From Trichloroacetonitrile: A three-step synthesis involving reaction with formyl hydrazine, cyclization, and subsequent alcoholysis provides the target ester while avoiding dangerous intermediates[1].
-
From Thiosemicarbazide: This route involves condensation with an oxalic acid derivative, cyclization, desulfurization with an oxidizing agent like nitric acid, and final esterification[2].
Q4: What spectroscopic data can confirm the formation of the N4-methyl isomer? A4: NMR spectroscopy is the primary tool. In the ¹H NMR spectrum of the desired N4-isomer, you would expect to see distinct singlets for the N-methyl protons and the C5-H proton of the triazole ring. The key confirmation comes from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which should show a correlation between the N-methyl protons and the C3 and C5 carbons of the triazole ring, confirming its position at N4.
References
- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 2. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 10. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Purifying Triazole Esters
Welcome to the Technical Support Center for the purification of triazole esters using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification step. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may face during the column chromatography of triazole esters, offering step-by-step guidance to resolve them.
Question: My triazole ester product is not eluting from the column, or is moving very slowly.
Answer: This is a frequent issue, often related to excessive polarity. Here's a systematic approach to troubleshoot:
-
Assess Compound Polarity: Triazole esters, particularly those with additional polar functional groups, can exhibit strong interactions with the silica gel stationary phase. If your compound is highly polar, it may not move from the baseline even with a polar eluent like 100% ethyl acetate.[1]
-
Solvent System Optimization:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can try switching to a more aggressive solvent system like dichloromethane/methanol or acetone/hexane.[1] It's crucial to only change the percentage of the polar component while keeping the same two solvents initially.[1]
-
Add a Modifier: For particularly stubborn compounds, adding a small amount of a highly polar solvent like methanol (e.g., 1-5%) to your eluent can significantly increase its eluting power.[2]
-
-
Consider Reversed-Phase Chromatography: If your triazole ester is highly polar, reversed-phase chromatography, which uses a nonpolar stationary phase (like C18 silica) and a polar mobile phase, might be a more suitable purification method.[1]
-
Check for Compound Decomposition: It's possible your compound is not stable on silica gel and has decomposed on the column.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for a period, and then eluting it to see if any new spots appear (2D TLC).[1] If decomposition is an issue, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
Question: My triazole ester is eluting too quickly, often with the solvent front.
Answer: This indicates that your compound is too nonpolar for the chosen solvent system.
-
Decrease Eluent Polarity: Start with a less polar mobile phase. If you are using a 10:1 hexane/ethyl acetate mixture, try increasing the proportion of hexane to 20:1 or even higher. The goal is to achieve a retention factor (Rf) of approximately 0.3 for your desired compound on a TLC plate.[3]
-
Re-evaluate Solvent Choice: Ensure you are using the correct solvents. It's a common mistake to accidentally reverse the polar and nonpolar components when preparing the eluent.[1]
-
Confirm Product Presence: If your product is colorless, it's possible it has already eluted, but the fractions are too dilute to detect by eye. Concentrate the first few fractions and re-analyze them by TLC.[1]
Question: I'm observing poor separation between my triazole ester and a closely related impurity (e.g., starting material, regioisomer).
Answer: Achieving good resolution between compounds with similar polarities is a common chromatographic challenge.
-
Optimize the Mobile Phase:
-
Fine-tune the Solvent Ratio: Even small changes in the solvent ratio can significantly impact separation. Systematically try different ratios of your chosen solvents.
-
Explore Different Solvent Systems: Sometimes, a complete change in the solvent system is necessary. For instance, switching from a hexane/ethyl acetate system to a toluene/acetone system might alter the selectivity and improve separation.[3]
-
-
Adjust the Flow Rate: The rate at which the mobile phase moves through the column can affect separation. A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better resolution.[4] However, a flow rate that is too slow can cause band broadening due to diffusion.[4]
-
Increase Column Length: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.
-
Consider Alternative Stationary Phases: If separation on silica gel is not achievable, explore other options like alumina or specialized phases. For separating regioisomers, which can be particularly challenging, sometimes a different stationary phase is the only solution.[5]
Question: My product peak is tailing or fronting significantly, leading to broad fractions and poor purity.
Answer: Peak asymmetry is often a sign of undesirable interactions or experimental issues.
-
Check for Overloading: Loading too much sample onto the column is a common cause of peak fronting. Reduce the amount of crude material being purified.
-
Address Potential Acidity/Basicity: Triazole moieties can have basic properties. If you are using standard silica gel, which can be slightly acidic, this can lead to peak tailing.[6] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often resolve this issue.[3][6] Conversely, if your triazole ester has an acidic functional group, adding a small amount of acetic or formic acid can improve peak shape.[3][7]
-
Improve Sample Loading: Ensure your sample is dissolved in the minimum amount of solvent before loading it onto the column.[4] If the sample is not very soluble in the eluent, consider the dry loading technique.[4]
-
Optimize the Gradient: If you are running a gradient elution, a sudden, large increase in solvent polarity can cause peak distortion. A more gradual gradient can help maintain sharp peaks.[7]
Question: I'm having trouble with the solubility of my crude triazole ester for loading onto the column.
Answer: This is a common problem, especially when working with larger scales.
-
Dry Loading: This is often the best solution for samples with poor solubility in the column eluent.[4] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4][8]
-
Alternative Loading Solvent: You can dissolve your sample in a minimal amount of a stronger, more polar solvent (like dichloromethane) and load it onto the column.[1] However, this can sometimes disrupt the packing at the top of the column and should be done cautiously.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying triazole esters?
A1: Silica gel is the most commonly used stationary phase for the purification of triazole esters due to its versatility and cost-effectiveness.[9][10] However, the choice of stationary phase can depend on the specific properties of your compound. For highly polar triazole esters, reversed-phase silica (C18) may be more appropriate.[2] If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.[1]
Q2: How do I select the optimal mobile phase for my separation?
A2: The selection of the mobile phase is critical for successful purification and should be guided by Thin Layer Chromatography (TLC).[3] The ideal solvent system should provide a retention factor (Rf) of around 0.3 for the desired compound.[3] Common solvent systems for triazole esters include mixtures of a nonpolar solvent like hexanes or toluene with a more polar solvent such as ethyl acetate, dichloromethane, or acetone.[3][10] The polarity of the mobile phase is adjusted by changing the ratio of the solvents.[11]
Q3: How can I remove residual metal catalysts (e.g., copper) from my triazole ester product?
A3: If your triazole ester was synthesized using a copper-catalyzed reaction, residual copper can be a persistent impurity.[2] A common method to remove it is to wash an organic solution of your product with an aqueous solution of a chelating agent like EDTA.[2] Alternatively, passing the crude product through a short plug of silica gel can sometimes remove baseline impurities, including some metal salts.[1]
Q4: My purified triazole ester is an oil, but I was expecting a solid. What can I do?
A4: The presence of impurities can lower the melting point of a compound, causing it to "oil out" instead of crystallizing.[2] If your column-purified product is an oil, it may still contain minor impurities. Try re-dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an "anti-solvent") until the solution becomes cloudy. Allowing this to stand may induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.[9]
Experimental Protocols & Data
Table 1: Common Solvent Systems for Triazole Ester Purification
| Polarity | Nonpolar Solvent | Polar Solvent | Typical Ratio (Nonpolar:Polar) | Notes |
| Low to Medium | Hexanes | Ethyl Acetate | 20:1 to 1:1 | A good starting point for many triazole esters.[3][10] |
| Medium | Dichloromethane | Methanol | 100:1 to 20:1 | Useful for more polar triazole esters.[3] |
| Medium to High | Toluene | Acetone | 10:1 to 1:1 | Can offer different selectivity compared to ethyl acetate systems.[3] |
| High | Ethyl Acetate | Methanol | 100:1 to 10:1 | For very polar compounds that do not move in less polar systems. |
Protocol: Step-by-Step Guide to Packing a Silica Gel Column
-
Preparation: Secure a glass column of appropriate size vertically to a ring stand. Ensure the stopcock is closed.[12]
-
Cotton Plug: Place a small piece of cotton or glass wool at the bottom of the column, just enough to cover the opening to the stopcock.[3][12]
-
Sand Layer: Add a thin layer of sand (about 1-2 cm) on top of the cotton plug to create a flat base.[3][12]
-
Slurry Packing (Wet Method):
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[12][13]
-
Pour the slurry into the column using a funnel. Use more eluent to rinse any remaining silica from the beaker into the column.[12]
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[12][13]
-
-
Settling and Equilibration: Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.[12][13]
-
Final Sand Layer: Add another thin layer of sand on top of the packed silica to prevent disturbance during sample and solvent addition.[13]
-
Equilibration: Pass 2-3 column volumes of the initial eluent through the packed column before loading the sample.
Visualizations
Experimental Workflow for Triazole Ester Purification
Caption: General workflow for the purification of triazole esters by column chromatography.
Troubleshooting Decision Tree for Elution Problems
Caption: Decision tree for addressing common elution problems in column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. orgsyn.org [orgsyn.org]
stability issues of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate during storage
Welcome to the dedicated technical support guide for Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this important chemical intermediate. Our goal is to provide you with practical, evidence-based solutions to ensure the integrity and purity of your experimental materials.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What is the primary stability concern for this compound during storage?
A1: The most significant stability issue is the susceptibility of the methyl ester functional group to hydrolysis. Exposure to moisture, particularly in the presence of acidic or basic contaminants, can lead to the cleavage of the ester bond, yielding 4-methyl-4H-1,2,4-triazole-3-carboxylic acid and methanol. The 1,2,4-triazole ring itself is a robust, aromatic heterocycle known for good thermal stability, making hydrolysis the more probable degradation pathway under typical storage conditions.[1][2][3]
Q2: What are the optimal storage conditions to ensure long-term stability?
A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Several suppliers of the related compound, Methyl 1H-1,2,4-triazole-3-carboxylate, recommend storage at room temperature, but for enhanced long-term stability, refrigeration (2-8°C) in a desiccated environment is preferable.[4] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation.
Q3: How does temperature affect the stability of this compound?
A3: While 1,2,4-triazole derivatives generally exhibit good thermal stability, elevated temperatures will accelerate any degradation process, including hydrolysis and potential thermal decomposition.[1][5] The related compound Methyl 1H-1,2,4-triazole-3-carboxylate has a high melting point of around 196-199°C, suggesting significant thermal stability.[6][7] However, for maintaining purity over time, prolonged exposure to temperatures above 30°C should be avoided.
Q4: Is the compound sensitive to light?
Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter.
Issue 1: I observe a decrease in the purity of my sample over time when analyzing by HPLC.
-
Potential Cause: The most likely cause is chemical degradation, primarily hydrolysis of the methyl ester group due to the presence of ambient moisture.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the container is properly sealed and stored in a desiccator or a controlled low-humidity environment.
-
Inert Atmosphere: If the sample is frequently accessed, consider backfilling the container with an inert gas like nitrogen or argon after each use to displace moisture-laden air.
-
Re-purification: If purity has dropped below acceptable limits for your application, the material may need to be re-purified, for example, by recrystallization from an appropriate anhydrous solvent.
-
Issue 2: A new, more polar peak is appearing in my HPLC chromatogram.
-
Potential Cause: This new peak is likely the hydrolysis product, 4-methyl-4H-1,2,4-triazole-3-carboxylic acid. Carboxylic acids are generally more polar than their corresponding methyl esters, resulting in shorter retention times on reverse-phase HPLC columns.
-
Troubleshooting Steps:
-
Peak Identification: To confirm the identity of the impurity, you can perform a co-injection experiment. Spike a small amount of your degraded sample with a synthesized or commercially available standard of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid. An increase in the area of the impurity peak will confirm its identity.
-
LC-MS Analysis: If a standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the impurity by its mass-to-charge ratio. The carboxylic acid will have a molecular weight of 113.09 g/mol , compared to 127.12 g/mol for the parent ester.
-
Issue 3: The solid material has changed in color (e.g., from white to off-white or yellow).
-
Potential Cause: Discoloration often indicates the formation of minor impurities, which may result from slow oxidation or other side reactions, potentially catalyzed by light or trace metal contaminants. While this may not always correlate with a significant drop in purity, it signals that the material is no longer in its ideal state.
-
Troubleshooting Steps:
-
Purity Check: Immediately assess the purity of the material using a quantitative method like HPLC or qNMR to determine if it is still suitable for your experiment.
-
Improve Storage: Transfer the material to a clean amber glass vial and store it under an inert atmosphere in a cool, dark place, preferably inside a desiccator.
-
Diagrams and Workflows
Chemical Structure and Primary Degradation Pathway
The diagram below illustrates the molecular structure of this compound and its hydrolysis to 4-methyl-4H-1,2,4-triazole-3-carboxylic acid.
Caption: Proposed hydrolysis of the parent ester.
Troubleshooting Workflow for Purity Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability problems.
Caption: Diagnostic workflow for stability issues.
Experimental Protocols
Protocol 1: Routine Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for monitoring the purity of this compound and detecting its primary hydrolysis impurity.
Objective: To quantify the purity of the target compound and detect the presence of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shaping)
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point is a mixture of acetonitrile and water. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile or a suitable solvent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 220 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
-
Analysis: Inject the prepared sample. The parent ester will have a longer retention time than the more polar carboxylic acid hydrolysis product. Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Accelerated Stability Study (Forced Degradation)
This protocol is used to intentionally degrade the sample under controlled stress conditions to rapidly assess its stability profile.
Objective: To understand the degradation pathways and predict long-term stability by subjecting the compound to hydrolytic, oxidative, and photolytic stress.
Procedure:
-
Sample Preparation: Prepare several accurately weighed samples (~5-10 mg each) from the same batch. Prepare a control sample stored under ideal conditions (e.g., -20°C, desiccated, dark).
-
Hydrolytic Stress:
-
Acidic: Dissolve a sample in a solution of 0.1 M HCl.
-
Basic: Dissolve a sample in a solution of 0.1 M NaOH.
-
Neutral: Dissolve a sample in HPLC-grade water.
-
Incubate these solutions at a controlled elevated temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).
-
-
Oxidative Stress:
-
Dissolve a sample in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
-
Photolytic Stress:
-
Spread a thin layer of the solid compound in a petri dish.
-
Expose it to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A parallel sample should be wrapped in foil to serve as a dark control.
-
-
Analysis: After the designated stress period, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze them using the HPLC method from Protocol 1. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
References
- 1. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 3. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 4. 4928-88-5 CAS MSDS (Methyl 1,2,4-triazole-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. innospk.com [innospk.com]
- 7. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Methylated vs. Non-Methylated Triazole Carboxylates
Introduction: The Pivotal Role of Triazole Carboxylates in Modern Catalysis
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1] Their carboxylated derivatives, specifically triazolium carboxylates, have garnered significant attention not as final products, but as highly valuable and versatile precursors to N-Heterocyclic Carbenes (NHCs). These NHCs are powerful organocatalysts and ligands for transition metals, driving a vast array of chemical transformations.[2][3]
The reactivity and stability of the triazolium carboxylate precursor directly dictate the efficiency of NHC generation and its subsequent catalytic performance. A critical, yet often nuanced, structural feature is the nature of the substitution on the triazole nitrogen atoms. This guide provides an in-depth comparison of the reactivity profiles of two key subclasses: non-methylated (N-H) and N-methylated triazolium carboxylates. Understanding these differences is paramount for researchers aiming to select, design, and optimize catalytic systems for applications ranging from pharmaceutical synthesis to polymer chemistry.
The Core Distinction: Electronic Effects of N-Methylation
The fundamental difference between the two classes lies in the electronic and steric properties imparted by the substituent on the nitrogen atom.
-
Non-Methylated Triazole Carboxylates: These exist as triazolium salts where one nitrogen atom bears a proton (N-H). This proton is acidic, making the molecule susceptible to deprotonation by a base. The resulting species is a neutral, zwitterionic inner salt. The triazole ring in this state is relatively electron-rich, but the N-H bond remains a reactive site.
-
N-Methylated Triazole Carboxylates: In this class, the nitrogen atom is quaternized by a methyl group, forming a permanent positive charge on the heterocyclic ring.[4] The methyl group is a weak electron-donating group via induction. This N-methylation prevents deprotonation at that nitrogen, significantly enhancing the overall thermal and chemical stability of the triazolium salt. These precursors are often air- and moisture-stable, making them highly convenient for storage and handling.[5]
The causal effect of this structural change is profound. It fundamentally alters the pathway and conditions required for the critical decarboxylation step—the gateway to forming the catalytically active NHC.
Reactivity Profile of Non-Methylated Triazole Carboxylates
The reactivity of non-methylated triazole carboxylates is dominated by the presence of the acidic N-H proton. The generation of an NHC from these precursors is typically a two-step process initiated by a base.
-
Deprotonation: Treatment with a suitable base (e.g., potassium tert-butoxide, sodium hydride) removes the acidic proton from the triazole nitrogen. This forms a neutral intermediate.
-
Decarboxylation: Upon heating, this intermediate readily loses carbon dioxide (CO₂) to generate the free N-H substituted N-heterocyclic carbene.
The necessity of a stoichiometric base is a defining characteristic of this pathway. While effective, it introduces additional reagents and potential side reactions into the system. The choice of base and solvent is critical to prevent unwanted reactions with the substrate or catalyst.
Reactivity Profile of N-Methylated Triazole Carboxylates
N-methylated triazolium salts are prized as direct, single-component NHC precursors.[5] Lacking an acidic proton, they do not require a chemical base for activation. Instead, the generation of the NHC is typically achieved through thermal decarboxylation.
Upon heating in a suitable solvent, the C-COO⁻ bond cleaves, releasing CO₂ and the free N-methylated NHC. The temperature required for this process is a key experimental parameter and is influenced by the substituents on the other nitrogen atoms and the C5 carbon of the triazole ring. The inherent stability of these salts means they often require higher temperatures for decarboxylation compared to their deprotonated non-methylated counterparts.[6] This thermal stability, however, is a significant advantage, as it allows for the isolation and purification of the NHC precursor as a well-defined, storable chemical.[5]
Head-to-Head Comparison: N-Methylated vs. Non-Methylated
To provide a clear, at-a-glance summary for researchers, the key performance and handling characteristics are summarized below.
| Feature | Non-Methylated Triazole Carboxylates | N-Methylated Triazole Carboxylates | Causality & Experimental Insight |
| Precursor Stability | Moderate; sensitive to base. | High; often air- and moisture-stable crystalline solids.[5] | N-methylation creates a stable quaternary salt, removing the acidic N-H proton which is a site of reactivity.[4] |
| NHC Generation | Base-mediated deprotonation followed by thermal decarboxylation. | Direct thermal decarboxylation. | The reaction pathway is fundamentally different, impacting reagent requirements and reaction setup. |
| Reagent Requirements | Requires stoichiometric base. | Typically requires only heat. | This simplifies experimental design and minimizes potential side reactions from added bases. |
| Handling | Often generated in situ. | Can be isolated, purified, and stored long-term. | N-methylated precursors are more convenient for routine lab use and for developing robust catalytic protocols. |
| Resulting NHC | N-H substituted carbene. | N-CH₃ substituted carbene. | The methyl group is electron-donating, which can increase the nucleophilicity and basicity of the resulting NHC. |
| Catalytic Activity | Activity is tunable by modifying the N-substituent post-generation. | Generally higher activity in reactions favoring more nucleophilic catalysts. | The electronic nature of the NHC is a direct consequence of its precursor, impacting its catalytic efficiency. |
Visualization of Reactivity Pathways
The distinct mechanisms for generating NHCs from these two precursors can be visualized to clarify the experimental choices involved.
Caption: Comparative pathways for NHC generation.
Experimental Protocols: A Self-Validating System
The following protocols provide standardized, step-by-step methodologies for the synthesis and use of these precursors. The trustworthiness of these methods lies in their clear endpoints: the successful formation of a stable precursor (Protocol 2) and its subsequent application in a model catalytic reaction (Protocol 3).
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,4-Triazolium Salt
This protocol describes the N-alkylation (methylation) of a pre-formed triazole, a common method for creating stable NHC precursors.[4][5]
-
Starting Material: Dissolve 1-aryl-1,2,4-triazole (1.0 equiv.) in anhydrous acetonitrile (MeCN, 4 mL per 1 mmol of triazole).
-
Methylation: Add a methylating agent such as methyl iodide (CH₃I) or methyl triflate (MeOTf) (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting triazole is consumed.
-
Isolation: Upon completion, cool the reaction to room temperature. The triazolium salt product often precipitates from the solution. If not, reduce the solvent volume in vacuo.
-
Purification: Collect the solid by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Dry the purified triazolium salt under vacuum.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The appearance of a new N-CH₃ signal in the NMR spectrum and the correct mass in HRMS validates the synthesis.
Protocol 2: General Procedure for NHC-Catalyzed Decarboxylation
This protocol demonstrates the use of an N-methylated triazolium salt as a pre-catalyst for a decarboxylative coupling reaction, a transformation where NHCs have shown significant utility.[7][8]
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-methylated triazolium carboxylate pre-catalyst (0.02 mmol, 20 mol%).
-
Reagent Addition: Add the carboxylic acid substrate (0.10 mmol, 1.0 equiv.) and any coupling partner (e.g., an acyl imidazole, 0.15 mmol).[8] Add a dry base if required by the specific reaction mechanism (e.g., Cs₂CO₃, 0.20 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., MeCN, 2 mL) via syringe.
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the determined temperature for decarboxylation (e.g., 80-120 °C). Stir for the required reaction time (e.g., 24 hours).
-
Workup & Analysis: After cooling, quench the reaction, and analyze the crude mixture by GC-MS or ¹H NMR using an internal standard to determine the conversion and yield of the product. This quantitative result validates the catalytic efficacy of the NHC generated from the precursor.
Caption: General experimental workflow for NHC catalysis.
Conclusion and Future Outlook
The choice between N-methylated and non-methylated triazole carboxylates is a critical decision in the design of catalytic systems.
-
N-Methylated precursors are the workhorses for convenience and robustness. Their high stability allows them to be handled as standard chemical reagents, making them ideal for developing scalable and reproducible catalytic processes. The resulting N-methylated NHCs are often more nucleophilic, which can translate to higher catalytic rates.
-
Non-methylated precursors offer a pathway for in situ generation. This can be advantageous in systems where the NHC is unstable or when the N-H functionality is desired for subsequent modification or for its involvement in the catalytic cycle through hydrogen bonding.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolium salt - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical model for N-heterocyclic carbene-catalyzed decarboxylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Carbene and photocatalyst-catalyzed decarboxylative radical coupling of carboxylic acids and acyl imidazoles to form ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate and Its Isomers
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of a wide array of therapeutic agents. Its unique physicochemical properties, including its capacity for hydrogen bonding and its metabolic stability, have made it a privileged structure in drug discovery. This guide provides an in-depth comparison of the biological activities of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate and its key structural isomers, methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate and methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. While direct comparative studies on these specific isomers are limited, this guide synthesizes data from a broad range of structurally related 1,2,4-triazole derivatives to elucidate the structure-activity relationships (SAR) that govern their biological profiles, with a focus on their antifungal, antibacterial, and anticancer potential.
The 1,2,4-Triazole Core: A Hub of Biological Activity
The 1,2,4-triazole ring system is a versatile pharmacophore found in numerous clinically approved drugs, including the antiviral ribavirin and the antifungal fluconazole.[1] Its biological promiscuity stems from its ability to engage in various non-covalent interactions with biological targets. The strategic placement of substituents on the triazole ring can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will explore how the seemingly subtle difference in the placement of a methyl group on the nitrogen atoms of the triazole ring, in conjunction with the position of the methyl carboxylate group, can lead to significant variations in biological activity.
Synthesis of N-Methylated 1,2,4-Triazole Carboxylate Isomers
The synthesis of these isomeric compounds is a critical aspect that influences their availability for biological screening. The general synthetic strategies involve the construction of the 1,2,4-triazole ring followed by N-methylation or esterification, or vice versa.
Experimental Protocol: General Synthesis of Methyl 1,2,4-Triazole-3-carboxylate
This protocol describes a common method for synthesizing the parent ester, which can then be N-methylated.
-
Step 1: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid. Thiosemicarbazide is reacted with oxalic acid in an aqueous medium.
-
Step 2: Desulfurization. The mercapto group is removed using an oxidizing agent, such as nitric acid, to yield 1,2,4-triazole-3-carboxylic acid.
-
Step 3: Esterification. The resulting carboxylic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to produce methyl 1,2,4-triazole-3-carboxylate.
Note: N-methylation of the resulting ester can lead to a mixture of N1 and N4 isomers, requiring chromatographic separation.
Comparative Biological Activities
Antifungal Activity
1,2,4-triazole derivatives are renowned for their potent antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. The orientation of the N-substituent on the triazole ring is crucial for this interaction.
While direct data for our target isomers is scarce, studies on related compounds suggest that the N1-substituted isomers often exhibit superior antifungal activity compared to their N4-counterparts. This is attributed to the N1-substituent's ability to mimic the substrate and interact favorably with the active site of the enzyme. For instance, many commercial triazole antifungals like fluconazole and itraconazole are N1-substituted.[2]
| Compound Analogue | Fungal Strain | MIC (µg/mL) | Reference |
| N1-Alkyl-1,2,4-triazole derivative | Candida albicans | 0.0625–1 | [3] |
| N4-Alkyl-1,2,4-triazole derivative | Candida albicans | >16 | [3] |
| Fluconazole (N1-substituted) | Candida albicans | 0.25-2 | [2] |
Table 1: Comparative antifungal activity of N1- vs. N4-substituted 1,2,4-triazole analogues.
The position of the carboxylate group also plays a role. A carboxylate at the 3-position can act as a hydrogen bond acceptor, potentially enhancing binding to the target enzyme. The activity of the 5-carboxylate isomer would depend on the specific topology of the enzyme's active site.
Antibacterial Activity
The antibacterial potential of 1,2,4-triazoles is also well-documented, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action can vary, from inhibiting DNA gyrase to disrupting cell wall synthesis.
In the context of N-methylation, the impact on antibacterial activity is less predictable than for antifungal activity and appears to be highly dependent on the overall molecular structure and the bacterial species. Some studies have shown that N4-substituted triazoles can exhibit potent antibacterial activity.[5]
| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Amino-5-aryl-4H-1,2,4-triazole | E. coli | 5 | [5] |
| Ciprofloxacin (Control) | E. coli | 0.004-0.12 | [5] |
| 1-Substituted-1,2,4-triazole | S. aureus | >100 | [4] |
Table 2: Antibacterial activity of representative 1,2,4-triazole derivatives.
The methyl carboxylate group can influence solubility and cell permeability, which are critical factors for antibacterial efficacy. Its position (C3 vs. C5) could therefore modulate the antibacterial spectrum and potency.
Anticancer Activity
The 1,2,4-triazole nucleus is present in several anticancer drugs, such as letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[6] The anticancer activity of triazole derivatives can be mediated through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[6]
The substitution pattern on the triazole ring is a key determinant of anticancer activity. For instance, certain N1-substituted triazoles have shown potent cytotoxic effects against various cancer cell lines.[6] The position of the methyl and carboxylate groups in our target isomers would likely influence their interaction with specific cancer-related targets.
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | HeLa | <12 | [6] |
| Letrozole (N1-substituted) | Breast Cancer | Aromatase Inhibition | [6] |
Table 3: Anticancer activity of selected 1,2,4-triazole derivatives.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related compounds, we can infer the following SAR trends for this compound and its isomers:
-
N-Methyl Position: The position of the methyl group on the triazole nitrogen is a critical determinant of biological activity. For antifungal activity, the N1-methyl isomers are predicted to be more potent due to favorable interactions with the target enzyme, lanosterol 14α-demethylase. For antibacterial and anticancer activities, the optimal N-methylation pattern is likely target-dependent and requires empirical validation.
-
Carboxylate Position: The methyl carboxylate group at the C3 or C5 position can influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets. Its optimal placement will depend on the specific therapeutic target.
Future research should focus on the direct synthesis and parallel biological evaluation of these three isomers to provide definitive comparative data. Such studies would offer valuable insights into the nuanced SAR of this important class of heterocyclic compounds and could lead to the identification of novel therapeutic leads.
Conclusion
While a direct head-to-head comparison of the biological activities of this compound and its isomers is not yet available in the scientific literature, a comprehensive analysis of related 1,2,4-triazole derivatives provides a strong foundation for predicting their potential biological profiles. The position of the N-methyl group is anticipated to be a key driver of differential activity, particularly in the context of antifungal efficacy. Further empirical studies are essential to fully elucidate the therapeutic potential of these specific isomers and to guide the rational design of next-generation 1,2,4-triazole-based drugs.
References
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating 1-Methyl and 4-Methyl-1,2,4-Triazole Isomers
For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, but the regiochemistry of its substitution can profoundly impact biological activity. This guide provides an in-depth spectroscopic comparison of 1-methyl- and 4-methyl-1,2,4-triazole derivatives, offering experimental data and the causal reasoning behind the observed spectral differences. Our focus is to equip you with the knowledge to confidently distinguish between these crucial isomers.
The Structural Nuance: N1 vs. N4 Methylation
The methylation of the 1,2,4-triazole ring can occur at two of its nitrogen atoms, leading to either 1-methyl-1,2,4-triazole or 4-methyl-1,2,4-triazole. This seemingly minor positional change has significant consequences for the molecule's symmetry and electronic distribution, which are directly reflected in their spectroscopic signatures. The 4-methyl isomer possesses a C₂ᵥ symmetry axis, rendering the C3 and C5 positions equivalent. In contrast, the 1-methyl isomer is asymmetric, resulting in distinct environments for every atom in the triazole ring.
Caption: Molecular structures of 1-methyl- and 4-methyl-1,2,4-triazole isomers.
Nuclear Magnetic Resonance (NMR): The Definitive Tool
NMR spectroscopy is unequivocally the most powerful technique for distinguishing between the N1 and N4 methylated isomers of 1,2,4-triazole. The differences in chemical shifts and signal multiplicities for both proton (¹H) and carbon (¹³C) nuclei provide a clear and diagnostic fingerprint for each isomer.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are strikingly different. The asymmetry of the 1-methyl derivative results in two separate signals for the triazole ring protons, whereas the symmetry of the 4-methyl isomer leads to a single, averaged signal for its two equivalent ring protons.
-
1-Methyl-1,2,4-triazole: Expect two distinct singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions. A third singlet, typically more upfield, will correspond to the N1-methyl group.
-
4-Methyl-1,2,4-triazole: Expect a single singlet in the aromatic region, representing the two chemically equivalent protons at the C3 and C5 positions. Another singlet will be present for the N4-methyl group.
Table 1: Comparative ¹H NMR Data
| Compound | Ring Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| 1-Methyl-1,2,4-triazole | ~8.4 (s, 1H, C5-H), ~7.9 (s, 1H, C3-H) | ~3.8 (s, 3H, N1-CH₃) |
| 4-Methyl-1,2,4-triazole | ~8.2 (s, 2H, C3-H & C5-H) | ~3.6 (s, 3H, N4-CH₃) |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
¹³C NMR Spectroscopy
The same principle of symmetry applies to the ¹³C NMR spectra, providing another layer of confirmation.
-
1-Methyl-1,2,4-triazole: The spectrum will show two distinct signals for the triazole ring carbons (C3 and C5) and one for the methyl carbon.
-
4-Methyl-1,2,4-triazole: Due to symmetry, only one signal will be observed for the equivalent C3 and C5 carbons, in addition to the methyl carbon signal.
Table 2: Comparative ¹³C NMR Data
| Compound | C3 (δ, ppm) | C5 (δ, ppm) | Methyl (δ, ppm) | Reference |
| 1-Methyl-1,2,4-triazole | ~143.4 | ~151.9 | ~35.0 | [1] |
| 4-Methyl-4H-1,2,4-triazole | ~144.0 | ~144.0 | ~31.8 | [2] |
| Note: Data obtained from SpectraBase.[1][2] |
Mass Spectrometry (MS)
While both isomers have the same molecular formula (C₃H₅N₃) and molecular weight (83.09 g/mol ), their fragmentation patterns under electron ionization (EI) can differ due to the distinct placement of the methyl group.[3][4] The molecular ion peak ([M]⁺) will be observed at m/z 83 for both compounds. The key to differentiation lies in the relative abundances of the fragment ions.
A common fragmentation pathway for 1,2,4-triazoles involves the loss of HCN or N₂.[5] The stability of the resulting fragment ions will be influenced by the position of the methyl group, leading to different fragmentation fingerprints.
Table 3: Key Mass Spectrometry Fragments
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 1-Methyl-1,2,4-triazole | 83 | 55, 42, 41 | [6] |
| 4-Methyl-4H-1,2,4-triazole | 83 | 56, 42, 41 | [7] |
| Note: Data obtained from SpectraBase.[6][7] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecules. While it can confirm the presence of the triazole ring and the methyl group, it is generally less definitive for distinguishing between the N1 and N4 isomers compared to NMR. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable with high-quality reference spectra.
Characteristic absorptions include:
-
C-H stretching (aromatic): ~3100 cm⁻¹
-
C-H stretching (aliphatic): ~2900-3000 cm⁻¹
-
C=N and C-N stretching (ring vibrations): ~1400-1600 cm⁻¹
The FT-IR spectrum of unsubstituted 1,2,4-triazole shows characteristic peaks at 3097 and 3032 cm⁻¹ for aromatic C-H vibrations and a peak at 3126 cm⁻¹ for N-H stretching.[8] In the methylated derivatives, the N-H stretch will be absent, and the precise positions of the ring vibrations may shift slightly depending on the isomer.
Experimental Protocols
To ensure reproducible and high-quality data, adherence to standardized protocols is essential.
General Analytical Workflow
Caption: General workflow for synthesis and spectroscopic analysis of triazole isomers.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the triazole derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9][10]
-
Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Analysis (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and relevant fragment ions.
IR Sample Preparation and Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Conclusion
The differentiation of 1-methyl and 4-methyl-1,2,4-triazole isomers is a critical task in chemical synthesis and drug discovery. While multiple spectroscopic techniques can provide valuable information, NMR spectroscopy stands out as the most definitive method. The clear distinction in the number of signals for both proton and carbon nuclei, arising from the inherent symmetry differences between the two isomers, allows for unambiguous assignment. Mass spectrometry offers complementary data based on fragmentation patterns, while IR spectroscopy serves as a good general characterization tool. By employing these techniques systematically, researchers can confidently determine the precise isomeric structure of their synthesized 1,2,4-triazole derivatives.
References
- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]
- 4. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. iucrdata.iucr.org [iucrdata.iucr.org]
- 10. mdpi.com [mdpi.com]
comparative study of the antifungal activity of triazole derivatives.
Introduction
Triazole antifungals represent a cornerstone in the management of both superficial and life-threatening systemic fungal infections.[1] Their development, beginning with first-generation agents like fluconazole and itraconazole and extending to second-generation compounds such as voriconazole and posaconazole, has significantly improved treatment outcomes.[2][3] These synthetic compounds, characterized by a five-membered ring containing three nitrogen atoms, exhibit a broad spectrum of activity and are crucial in the treatment of infections caused by Candida species, Aspergillus species, and other opportunistic fungi.[1][2] However, the increasing emergence of resistant fungal strains necessitates a deeper understanding of their comparative efficacy and mechanisms of action.[1] This guide provides a comprehensive, data-supported comparison of key triazole derivatives to inform research and guide the development of novel antifungal strategies.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for all triazole antifungals is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[2][4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[5] Ergosterol is the principal sterol in the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][4][7]
By binding to the heme iron in the active site of CYP51, triazoles act as noncompetitive inhibitors, effectively halting the ergosterol production line.[6][8] This inhibition leads to two detrimental consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and function of the cell membrane.[1][5]
-
Accumulation of Toxic Sterol Precursors: The blockage of lanosterol demethylation results in the buildup of toxic 14α-methylated sterols, which further destabilizes the membrane and can lead to cell lysis and death.[5]
This targeted disruption of a pathway essential to fungi but not mammals provides the basis for the selective toxicity of triazole antifungals.[2]
Figure 1. Mechanism of Action of Triazole Antifungals.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the comparative in vitro activities of four key triazoles against common fungal pathogens, with data synthesized from multiple surveillance studies.
| Fungal Species | Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Spectrum of Activity Highlights |
| Candida albicans | Fluconazole | ≤0.03 - 0.5 | 0.25 - 1 | Generally susceptible, but resistance is increasing.[9] |
| Itraconazole | ≤0.03 - 0.125 | 0.25 - 0.5 | Active, including against some fluconazole-resistant strains.[9] | |
| Voriconazole | ≤0.03 - 0.06 | 0.06 - 0.125 | Highly active.[10] | |
| Posaconazole | ≤0.03 - 0.06 | 0.06 - 0.125 | Potent activity.[11] | |
| Candida glabrata | Fluconazole | 2 - 16 | 16 - >64 | Higher rates of intrinsic and acquired resistance. |
| Itraconazole | 0.25 - 1 | 0.5 - 2 | More active than fluconazole. | |
| Voriconazole | 0.06 - 0.5 | 0.5 - 4 | Variable activity; resistance is a concern. | |
| Posaconazole | 0.12 - 0.5 | 0.5 - 2 | Generally more potent than other triazoles against this species.[11] | |
| Aspergillus fumigatus | Fluconazole | >64 | >64 | Not clinically effective.[12] |
| Itraconazole | 0.25 - 1 | 0.5 - 2 | Active, but resistance is emerging.[13] | |
| Voriconazole | 0.25 - 0.5 | 0.5 - 1 | Considered the most active triazole against Aspergillus spp.[14][15] | |
| Posaconazole | 0.12 - 0.25 | 0.25 - 0.5 | Highly potent; often the most active agent in vitro.[11][13] | |
| Rhizopus oryzae | Fluconazole | >64 | >64 | Inactive. |
| Itraconazole | 1 - 4 | 2 - 8 | Some activity.[14] | |
| Voriconazole | >8 | >8 | No meaningful activity.[14][15] | |
| Posaconazole | 0.5 - 2 | 1 - 4 | The most potent triazole against zygomycetes.[11][14][15] |
Key Insights from Comparative Data:
-
First vs. Second Generation: Second-generation triazoles (voriconazole, posaconazole) generally exhibit a broader spectrum of activity and greater potency against molds like Aspergillus compared to first-generation agents (fluconazole, itraconazole).[2][16]
-
Aspergillus Activity: Voriconazole is highly active against Aspergillus species, followed closely by posaconazole and itraconazole.[14][15] Fluconazole lacks clinically relevant activity against molds.[12]
-
Zygomycete Activity: Posaconazole is unique among the triazoles for its consistent in vitro activity against zygomycetes, such as Rhizopus spp.[11]
-
Resistance: Resistance to fluconazole is a growing concern, particularly in Candida glabrata and Candida krusei (which is intrinsically resistant).[2][17] While second-generation triazoles may retain activity against some fluconazole-resistant isolates, cross-resistance can occur.[9]
Experimental Protocol: Antifungal Susceptibility Testing
Accurate and reproducible antifungal susceptibility testing (AST) is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents provide standardized reference methods for broth microdilution testing of yeasts and molds, respectively.[18][19][20]
CLSI M27/M38 Broth Microdilution Method (Abbreviated)
This protocol outlines the fundamental steps for determining the MIC of a triazole derivative.
Causality Behind Experimental Choices:
-
Standardized Medium (RPMI 1640): Using a defined, buffered medium like RPMI 1640 ensures consistency across different laboratories and minimizes variability in results that could be caused by different nutrient compositions.[18][21]
-
Standardized Inoculum: The density of the fungal inoculum is critical. Too high a density can lead to falsely elevated MICs (resistance), while too low a density can result in falsely low MICs. Spectrophotometric standardization ensures a reproducible starting concentration of fungal cells.[19]
-
Defined Incubation Conditions: Fungal growth rates are sensitive to temperature and time. Standardized incubation at 35°C for 24-48 hours (depending on the organism) allows for sufficient growth in the control wells to make an accurate visual assessment of inhibition.[21]
-
Visual Endpoint Reading: The MIC is determined as the lowest drug concentration showing significant growth inhibition compared to the drug-free control well. This visual assessment is a standardized and widely accepted method for determining the endpoint.[22]
Figure 2. Workflow for CLSI Broth Microdilution AST.
Mechanisms of Triazole Resistance
Fungal pathogens have evolved several mechanisms to circumvent the action of triazole antifungals. Understanding these mechanisms is critical for interpreting susceptibility data and developing new therapeutic strategies.
-
Target Site Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, are a primary cause of resistance.[23][24][25] These mutations can alter the enzyme's structure, reducing its binding affinity for triazole drugs while still allowing it to bind its natural substrate, lanosterol.[23]
-
Overexpression of Efflux Pumps: Fungi can actively pump antifungal drugs out of the cell, preventing them from reaching their intracellular target. The overexpression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) is a common mechanism of resistance, particularly in Candida albicans.[17][23][26]
-
Target Enzyme Overexpression: An increase in the production of the Erg11p enzyme can effectively titrate the drug, requiring higher concentrations to achieve inhibition. This is often caused by upregulation of the ERG11 gene.[17][24]
-
Alterations in the Ergosterol Biosynthesis Pathway: Although less common, mutations in other genes within the ergosterol pathway, such as ERG3, can lead to the production of alternative membrane sterols, bypassing the need for the step blocked by triazoles.[25]
Figure 3. Key Mechanisms of Acquired Resistance to Triazoles.
Conclusion and Future Perspectives
The triazole class of antifungals remains indispensable in the fight against fungal diseases. While first-generation agents like fluconazole and itraconazole are still widely used, the expanded spectrum and enhanced potency of second-generation triazoles like voriconazole and posaconazole are critical for treating severe infections, particularly those caused by molds.[2] Posaconazole's unique activity against zygomycetes further highlights the structural and functional diversification within this drug class.
The persistent challenge of antifungal resistance underscores the need for continued research and development. Strategies to combat resistance include the development of novel triazoles that can evade existing resistance mechanisms, the use of combination therapies, and the exploration of agents that can inhibit resistance pathways, such as efflux pumps.[27] A thorough understanding of the comparative activity, mechanisms of action, and resistance profiles of existing triazoles is the foundation upon which the next generation of antifungal therapies will be built.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. droracle.ai [droracle.ai]
- 13. journals.asm.org [journals.asm.org]
- 14. Comparative in vitro activities of posaconazole, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 23. Mechanisms of azole resistance in Candida albicans clinical isolates from Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 26. Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: HPLC vs. qNMR
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for any synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help you select the most appropriate analytical technique for your needs.
The Critical Role of Purity in Drug Synthesis
This compound is a crucial intermediate in the synthesis of many active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final drug product.
-
Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.
-
Impact on Physicochemical Properties: The presence of foreign substances can affect the stability, solubility, and crystal form of the API.
-
Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities in drug substances.[1][2]
Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a fundamental aspect of drug development.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[3] Its high resolution and sensitivity make it an ideal choice for purity assessment in pharmaceutical analysis.
Principle of HPLC-based Purity Assessment
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The analyte and its impurities will have different affinities for the stationary phase, causing them to elute from the column at different times (retention times). A UV detector is typically used to monitor the eluent, and the area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound.
Experimental Protocol: A Validated HPLC Method
The following protocol is a robust method for the purity assessment of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (certified purity)
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good retention for moderately polar compounds like the target analyte. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | The aqueous mobile phase with a pH modifier ensures good peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B | A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | The triazole ring exhibits UV absorbance at lower wavelengths. 220 nm is chosen to maximize sensitivity for both the analyte and potential impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 50 mL of a 50:50 mixture of water and acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 50 mL of a 50:50 mixture of water and acetonitrile.
Method Validation: Ensuring Trustworthiness
A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[2][4] The key validation parameters according to ICH guidelines are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4] This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] This is typically assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against the concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of the reference standard is spiked into a sample.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[1]
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[6][7] Unlike chromatographic techniques, the signal intensity in NMR is directly proportional to the number of nuclei, making it an absolute quantification method without the need for a specific reference standard of the analyte itself.[6][8]
Principle of qNMR-based Purity Assessment
qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.[4][7] The purity of the analyte can then be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Experimental Protocol: A qNMR Method
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., maleic acid, certified reference material)
-
Synthesized this compound sample
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse is used to ensure full relaxation between scans. |
| Relaxation Delay (d1) | 30 s | A long relaxation delay (at least 5 times the longest T1 of the protons of interest) is crucial for accurate quantification. |
| Number of Scans (ns) | 16 | Sufficient scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[4] |
| Acquisition Time (aq) | 3-4 s | A longer acquisition time provides better resolution. |
| Solvent | DMSO-d6 | The choice of solvent should ensure that the analyte and standard are fully soluble and that their signals do not overlap. |
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum.
-
Perform a baseline correction.
-
Integrate the non-overlapping signals of the analyte and the internal standard. For this compound, the methyl protons on the ring and the ester methyl protons are suitable for integration. For maleic acid, the two olefinic protons can be integrated.
Logical Flow of Experimental Choices in qNMR:
Caption: Logical Flow of Experimental Choices in qNMR.
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR for purity assessment depends on several factors, including the available instrumentation, the nature of the impurities, and the desired level of accuracy.
| Feature | HPLC | qNMR |
| Principle | Separation-based, relative quantification | Spectroscopy-based, absolute quantification |
| Reference Standard | Requires a specific reference standard of the analyte | Requires a certified internal standard (can be structurally unrelated) |
| Sensitivity | High (can detect impurities at ppm levels) | Moderate (typically requires impurities to be >0.1%) |
| Resolution | Excellent for separating closely related impurities | Can be limited by signal overlap |
| Throughput | Moderate (analysis time per sample is typically 20-30 minutes) | Lower (requires longer acquisition times for accurate quantification) |
| Sample Consumption | Low (microgram quantities) | Higher (milligram quantities) |
| Information Provided | Purity, number of impurities, retention times | Purity, structural information of impurities (if signals can be assigned) |
Hypothetical Data Comparison:
| Method | Purity (%) | Relative Standard Deviation (%) (n=3) |
| HPLC | 99.5 | 0.2 |
| qNMR | 99.3 | 0.1 |
Discussion of Results:
In this hypothetical scenario, both methods provide comparable purity values with high precision. The slightly lower purity value obtained by qNMR could be attributed to the presence of non-UV active impurities that are not detected by the HPLC-UV method. This highlights a key advantage of qNMR: its ability to provide a more "absolute" measure of purity, as it is not dependent on the chromophoric properties of the impurities.
However, HPLC excels in its ability to separate and detect trace-level impurities. If the primary goal is to identify and quantify very low levels of specific impurities, HPLC would be the more suitable technique.
Conclusion
Both HPLC and qNMR are powerful and reliable methods for assessing the purity of synthesized this compound.
-
HPLC is the method of choice for routine quality control, offering high throughput, excellent sensitivity for trace impurities, and high resolution for complex mixtures. Its validity, however, relies on a well-characterized reference standard of the analyte.
-
qNMR serves as an invaluable tool for the absolute determination of purity and for the certification of reference materials. It provides a direct measure of purity without the need for a specific analyte standard and can detect non-chromophoric impurities.
Ultimately, the choice between these two techniques will depend on the specific requirements of the analysis. For comprehensive characterization, a combination of both methods is often employed, leveraging the strengths of each to provide a complete picture of the compound's purity profile.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. tsapps.nist.gov [tsapps.nist.gov]
comparing the efficacy of different synthetic methods for N-methylated triazoles
Introduction: The Significance of N-Methylated Triazoles in Modern Chemistry
N-methylated triazoles are a cornerstone of many pharmacologically active molecules and functional materials. The position of the methyl group on the triazole ring profoundly influences the molecule's steric and electronic properties, thereby affecting its biological activity, solubility, and metabolic stability. Consequently, the regioselective synthesis of N-methylated triazoles is a critical challenge in medicinal chemistry and drug development. This guide provides an in-depth comparison of the efficacy of various synthetic methods for preparing N-methylated triazoles, supported by experimental data and field-proven insights to aid researchers in making informed decisions for their synthetic strategies.
Core Synthetic Strategies: An Overview
The synthesis of N-methylated triazoles can be broadly approached in two ways:
-
Direct N-methylation of a pre-formed triazole ring: This is a common and straightforward approach where an existing triazole is alkylated.
-
Cycloaddition reactions using a methylated precursor: In this strategy, the triazole ring is constructed from an azide and an alkyne, where one of the starting materials already contains the N-methyl group.
This guide will delve into the nuances of these strategies, comparing the most prevalent methods within each.
Part 1: Direct N-Methylation of Triazoles
Direct N-methylation is an attractive method due to the commercial availability of many parent triazoles. However, the key challenge lies in controlling the regioselectivity, as 1,2,3-triazoles have two potential N-methylation sites (N1 and N2), and 1,2,4-triazoles have three (N1, N2, and N4).
Method 1: Classical N-Alkylation with Methyl Iodide
Methyl iodide, in the presence of a base, is a traditional and highly reactive methylating agent. The choice of base and solvent significantly influences the regioselectivity of the reaction.
Mechanism and Rationale: The reaction proceeds via an SN2 mechanism. The base deprotonates the triazole, forming a triazolate anion which then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The regioselectivity is often governed by a combination of steric hindrance and the electronic character of the substituents on the triazole ring. For 3-substituted 1,2,4-triazoles, methylation often occurs preferentially at the less sterically hindered N1 position.[1]
Experimental Protocol: N-Methylation of 1,2,4-Triazole with Methyl Iodide
-
Materials: 1,2,4-triazole, Sodium Methoxide (25% in Methanol), Methyl Iodide, Anhydrous Methanol.
-
Procedure:
-
Dissolve 1,2,4-triazole (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.05 eq) dropwise to the cooled solution.
-
While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to separate the isomers.
-
Workflow for N-Methylation with Methyl Iodide
Caption: Workflow for the N-methylation of 1,2,4-triazole using methyl iodide.
Method 2: "Green" N-Methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate is a more environmentally friendly and less toxic alternative to methyl iodide.[2][3] However, it is generally less reactive and often requires higher temperatures and/or the use of a catalyst.[4]
Mechanism and Rationale: The mechanism of N-methylation with DMC can vary depending on the catalyst used. With a base like DBU, the reaction can proceed through a BAl2 mechanism (attack at the methyl group).[5] The use of catalysts like TMEDA can generate a more activated methylating agent, reducing the required reaction temperature.[6]
Experimental Protocol: N-Methylation of an NH-Containing Heterocycle with Dimethyl Carbonate
-
Materials: NH-containing heterocycle (e.g., indole, benzimidazole), Dimethyl Carbonate (DMC), N,N,N',N'-tetramethylethylenediamine (TMEDA), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the NH-containing heterocycle (1.0 eq) in DMF, add DMC (as both reagent and solvent).
-
Add TMEDA (0.1 eq) as a catalyst.
-
Heat the reaction mixture to 95 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess DMC and DMF under reduced pressure.
-
Purify the residue by column chromatography.
-
Workflow for N-Methylation with Dimethyl Carbonate
Caption: Workflow for the N-methylation of a heterocycle using dimethyl carbonate.
Method 3: N-Alkylation with Trimethylsilyldiazomethane (TMS-diazomethane)
TMS-diazomethane is a safer alternative to the highly toxic and explosive diazomethane.[7] Its lithium salt is particularly useful for the synthesis of 4-substituted 5-trimethylsilyl-1,2,3-triazoles from nitriles.[7]
Mechanism and Rationale: The lithium salt of TMS-diazomethane acts as a nucleophile that reacts with nitriles to form a triazole ring. This method is more of a ring-forming reaction than a direct methylation of a pre-existing triazole.
Experimental Protocol: Synthesis of a 4-Substituted 5-Trimethylsilyl-1,2,3-Triazole
-
Materials: Trimethylsilyldiazomethane, n-Butyllithium, Aromatic/Aliphatic Nitrile, Anhydrous Diethyl Ether.
-
Procedure:
-
Prepare a solution of lithium trimethylsilyldiazomethane by reacting trimethylsilyldiazomethane with n-butyllithium in anhydrous diethyl ether at low temperature.
-
To this solution, add the nitrile substrate dropwise.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
-
Workflow for Triazole Synthesis with TMS-diazomethane
Caption: Workflow for the synthesis of a substituted triazole using TMS-diazomethane.
Comparative Efficacy of Direct N-Methylation Methods
| Method | Methylating Agent | Typical Conditions | Advantages | Disadvantages | Regioselectivity |
| Classical Alkylation | Methyl Iodide | Base (e.g., NaOMe), 0°C to RT | High reactivity, generally good yields.[8] | Toxic and carcinogenic reagent, often poor regioselectivity, potential for over-alkylation.[9][10][11] | Often a mixture of isomers, influenced by sterics and electronics.[1][12][13] |
| "Green" Methylation | Dimethyl Carbonate | High temperature (e.g., 95°C), catalyst (e.g., TMEDA, DBU) | Low toxicity, environmentally friendly.[2][3] | Lower reactivity, requires harsher conditions or catalysts.[4] | Can be influenced by the choice of catalyst.[14] |
| TMS-diazomethane Route | Trimethylsilyldiazomethane | n-BuLi, low temperature to RT | Safer than diazomethane, good for specific substituted triazoles.[7] | More of a ring synthesis than direct methylation, requires stoichiometric use of strong base. | N/A for direct methylation comparison. |
Part 2: Cycloaddition Routes to N-Methylated Triazoles
An alternative and often more regioselective approach is to construct the triazole ring using a starting material that is already N-methylated. The azide-alkyne cycloaddition is a powerful tool for this purpose.
Method 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is highly efficient and regioselective for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[15] To obtain an N-methylated triazole, one would start with an N-methyl azide or a methyl-substituted alkyne.
Mechanism and Rationale: The reaction is catalyzed by a copper(I) species, which activates the terminal alkyne. This is followed by a stepwise cycloaddition with the azide, leading exclusively to the 1,4-regioisomer.[16]
Method 5: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction is a complementary method to CuAAC, providing access to 1,5-disubstituted 1,2,3-triazoles.[17][18] This method also has the advantage of being applicable to internal alkynes.
Mechanism and Rationale: The ruthenium catalyst facilitates a different mechanistic pathway compared to copper, leading to the formation of the 1,5-regioisomer.
Comparative Efficacy of Cycloaddition Methods
| Method | Catalyst | Product Regioisomer | Alkyne Substrates | Advantages | Disadvantages |
| CuAAC | Copper(I) | 1,4-disubstituted | Terminal alkynes | High yields, excellent regioselectivity, mild conditions, wide functional group tolerance.[15] | Limited to terminal alkynes. |
| RuAAC | Ruthenium(II) | 1,5-disubstituted | Terminal and internal alkynes | Access to the complementary 1,5-isomer, broader alkyne scope.[17][18][19] | Can be more sensitive to reaction conditions and substrates. |
Safety and Environmental Considerations
A critical aspect of choosing a synthetic method is the safety and environmental impact of the reagents.
| Methylating Agent | Toxicity | Carcinogenicity | Environmental Impact | Handling Precautions |
| Methyl Iodide | High (Oral LD50 (rat): 76 mg/kg).[9][10][20] | Suspected carcinogen.[10] | Volatile, contributes to air pollution. | Handle in a well-ventilated fume hood with appropriate PPE. |
| Dimethyl Carbonate | Low.[2][3] | Not classified as a carcinogen. | Biodegradable, considered a "green" reagent.[2] | Standard laboratory precautions. |
| Trimethylsilyldiazomethane | Extremely toxic upon inhalation.[21][22][23][24] | Suspected carcinogen.[22] | Requires careful quenching before disposal.[22] | Must be handled in a fume hood with extreme caution, avoid contact with acids or bases in alcoholic solvents.[21][22][24] |
Conclusion and Recommendations
The choice of synthetic method for N-methylated triazoles is highly dependent on the desired regioisomer, the available starting materials, and the scale of the reaction.
-
For direct N-methylation , if regioselectivity is not a major concern or if the isomers are easily separable, the classical methyl iodide method offers high reactivity. For a more environmentally benign approach, dimethyl carbonate is a viable alternative, although it may require optimization of catalysts and reaction conditions.
-
For the synthesis of 1,4-disubstituted N-methyl-1,2,3-triazoles , the CuAAC reaction is the method of choice due to its high efficiency and regioselectivity.
-
For the synthesis of 1,5-disubstituted N-methyl-1,2,3-triazoles , the RuAAC reaction provides a powerful and complementary approach.
Researchers should carefully consider the trade-offs between reactivity, regioselectivity, safety, and environmental impact when selecting the most appropriate method for their specific target molecule.
References
- 1. 1, 2, 4-Triazoles. VII. Methylation of 1, 2, 4-Triazoles [jstage.jst.go.jp]
- 2. iris.unive.it [iris.unive.it]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. actylislab.com [actylislab.com]
- 11. Methyl iodide - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. ehs.yale.edu [ehs.yale.edu]
- 22. ehs.ucsb.edu [ehs.ucsb.edu]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. ehs.unm.edu [ehs.unm.edu]
A Comparative Guide to the Structure-Activity Relationship of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate Analogs
In the dynamic field of medicinal and agricultural chemistry, the 1,2,4-triazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate framework. By examining how subtle molecular modifications influence biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel, potent, and selective agents.
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage with various biological targets through hydrogen bonding and other non-covalent interactions.[1] Its structural rigidity and metabolic stability further contribute to its appeal in drug design. This guide will dissect the SAR of this specific triazole scaffold, focusing on key substitutions and their impact on herbicidal, antimicrobial, and anticancer activities, supported by experimental data and methodologies.
The Core Scaffold: this compound
The foundational molecule for our discussion is this compound. Its structure presents several key positions amenable to chemical modification, primarily at the N1, C3 (via the carboxylate group), and C5 positions of the triazole ring. Understanding the electronic and steric consequences of substitutions at these sites is paramount to elucidating the SAR.
Below is a diagram illustrating the general workflow for investigating the structure-activity relationship of this class of compounds.
Caption: A generalized workflow for the design and optimization of 1,2,4-triazole analogs.
Part 1: Herbicidal Activity
The 1,2,4-triazole moiety is a well-established pharmacophore in the development of herbicides. The structural modifications of this compound analogs have been explored to discover potent agents for weed control.
Key Structural Modifications and Their Impact
-
Substitution at the C5 Position: The introduction of various moieties at the C5 position has been a fruitful strategy. For instance, the incorporation of a pyrazole ring has been shown to yield compounds with moderate to high herbicidal activity against lettuce and bentgrass.[2]
-
Thioether Linkages: The synthesis of thioether-containing 1,2,4-triazole Schiff bases has led to the discovery of potent transketolase (TK) inhibitors, a promising target for novel herbicides.[3] Compounds with this structural feature have demonstrated excellent weed control in both in vitro and greenhouse settings.[3]
-
Incorporation of other Heterocycles: The fusion of a pyrimidine ring to the 1,2,4-triazole core has resulted in derivatives with significant herbicidal activity against both monocotyledonous and dicotyledonous weeds.[2][4][5]
Comparative Data for Herbicidal Activity
| Compound/Analog Type | Target Weeds | Activity Level | Reference |
| Pyrazole-containing analogs | Lettuce, Bentgrass | Moderate to High | [2] |
| Thioether Schiff bases | Various weeds | Excellent | [3] |
| Pyrimidine derivatives | Rape, Barnyard grass | Good | [4] |
Experimental Protocol: Petri Dish Assay for Herbicidal Activity
This protocol is a standard method for the preliminary evaluation of the herbicidal activity of new compounds.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with distilled water containing a surfactant (e.g., Tween-80) to the desired test concentrations.
-
Seed Germination: Place filter paper in Petri dishes and moisten with the test solutions. Place seeds of the target weed species (e.g., lettuce, bentgrass) on the filter paper.
-
Incubation: Seal the Petri dishes and incubate them in a growth chamber under controlled conditions of light and temperature.
-
Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Compare the measurements of the treated groups with a control group (treated with solvent and surfactant only) to determine the percentage of inhibition.
Part 2: Antimicrobial Activity
The 1,2,4-triazole nucleus is a cornerstone of many antifungal and antibacterial agents.[6][7][8][9][10] Modifications to the this compound scaffold have been investigated to develop new antimicrobial agents to combat drug-resistant pathogens.
Key Structural Modifications and Their Impact
-
Alkyl/Aryloxymethyl Substituents: The introduction of alkyl/aryloxymethyl groups at the N1 position of the 1,2,4-triazole-3-carboxamide core has been shown to confer antimicrobial potential.[11] Specifically, certain derivatives have exhibited activity against Gram-positive bacteria like Micrococcus luteus and Gram-negative bacteria such as Pseudomonas aeruginosa.[11]
-
Conversion to Carboxamides: The transformation of the methyl carboxylate at the C3 position to a carboxamide is a common strategy. The resulting 1,2,4-triazole-3-carboxamides can be further derivatized to enhance antimicrobial potency.[11]
-
Thione Derivatives: The synthesis of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones has yielded compounds with a broad spectrum of antimicrobial activities.[6] The presence of electron-donating groups (e.g., -OH, -OCH3) on aromatic substituents can enhance this activity.[6]
Comparative Data for Antimicrobial Activity (MIC in µg/mL)
| Compound/Analog Type | M. luteus | P. aeruginosa | Reference |
| 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | Bacteriostatic | Moderate Activity | [11] |
| Phenylpiperazine-triazole-fluoroquinolone hybrids | 0.125 - 64 | 0.125 - 64 | [7] |
| 5-Aryl-substituted-4H-1,2,4-triazole-3-thiols | Not specified | Not specified | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the target bacterial or fungal strains in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Part 3: Anticancer Activity
Analogs of the antiviral drug ribavirin, which features a 1,2,4-triazole-3-carboxamide core, have been investigated for their antiproliferative effects in cancer cells.[11][12] Modifications of the this compound scaffold are being explored to develop novel anticancer agents.
Key Structural Modifications and Their Impact
-
Alkyl/Aryloxymethyl Groups: Similar to their antimicrobial activity, n-decyloxymethyl derivatives at the N1 or C5 position of 1,2,4-triazole-3-carboxamide have demonstrated the ability to induce leukemia cell death at low micromolar concentrations.[11]
-
Non-Sugar Moieties: Replacing the ribose moiety of ribavirin with non-sugar fragments like tetrahydropyranyl or tetrahydrofuranyl groups at the N1 or C5 position has resulted in compounds with significant antiproliferative effects against leukemia cell lines.[12] These compounds are thought to act by inducing cell cycle arrest.[12]
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
Comparative Data for Anticancer Activity (IC50)
| Compound/Analog Type | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| n-Decyloxymethyl derivatives | Leukemia cells | Low micromolar | Induction of cell death | [11] |
| 5-(Tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | Leukemia cells | Significant antiproliferative effect | Cell cycle arrest | [12] |
| Novel triazole derivatives | A431 cancer cells | Single-digit nanomolar | Tubulin polymerization inhibition | [13] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Synthesis and Characterization
The synthesis of this compound analogs typically starts from commercially available materials.[15][16] A common synthetic route involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring, followed by modifications at the desired positions.[17]
For instance, 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides can be synthesized by the alkylation of methyl 1,2,4-triazole-3-carboxylate, followed by ammonolysis.[11]
Caption: A simplified synthetic pathway for 1-substituted 1,2,4-triazole-3-carboxamides.
Characterization of the synthesized compounds is crucial and is typically performed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[2][11]
Conclusion and Future Directions
The this compound scaffold serves as a versatile platform for the development of novel bioactive compounds. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the N1, C3, and C5 positions of the 1,2,4-triazole ring can lead to potent herbicidal, antimicrobial, and anticancer agents.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy and Toxicity: Testing the most promising analogs in animal models to determine their in vivo efficacy and safety profiles.
By integrating synthetic chemistry, biological screening, and computational modeling, the full potential of this privileged scaffold can be unlocked, paving the way for the next generation of therapeutic and agrochemical agents.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 16. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 17. isres.org [isres.org]
A Comparative Guide to the Cytotoxicity of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] The inherent chemical characteristics of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive framework for the design of new anticancer drugs.[2] This guide provides a comparative analysis of the cytotoxic potential of a specific class of these compounds: derivatives of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.
This document will delve into the synthesis, in vitro cytotoxic evaluation, and structure-activity relationships of these derivatives. We will explore the experimental data that underpins their potential as anticancer agents and provide detailed protocols for the methodologies used in their evaluation.
The 1,2,4-Triazole Scaffold: A Versatile Tool in Anticancer Drug Discovery
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is found in a variety of clinically used drugs and has been extensively investigated for its therapeutic potential. In the context of cancer, 1,2,4-triazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.[3] The versatility of the triazole ring allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacological properties.[4]
Comparative Cytotoxicity of this compound Derivatives
Recent research has focused on the synthesis and cytotoxic evaluation of a series of alkyl and aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides, which are derived from methyl 1,2,4-triazole-3-carboxylate.[5] The in vitro anticancer activity of these compounds was assessed against two human leukemia cell lines: acute lymphoblastic leukemia (CCRF-SB) and chronic myeloid leukemia (K562), using the MTT assay.
The following table summarizes the cytotoxic activity of selected derivatives, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) after 24h | IC50 (µM) after 72h |
| 11g | 4-Fluorophenoxymethyl | CCRF-SB | 29.8 | 28.5 |
| K562 | 34.2 | 30.1 | ||
| 6g | 4-Fluorophenoxymethyl | CCRF-SB | 32.5 | 31.2 |
| K562 | 38.7 | 33.4 | ||
| 11h | Benzyloxymethyl | CCRF-SB | >100 | 55.4 |
| K562 | >100 | 48.9 | ||
| 11i | Cyclopentyloxymethyl | CCRF-SB | >100 | 62.8 |
| K562 | >100 | 58.3 | ||
| 11d | Isopropyloxymethyl | CCRF-SB | >100 | 75.1 |
| K562 | >100 | 69.7 | ||
| 11j | Cyclohexyloxymethyl | CCRF-SB | >100 | 88.6 |
| K562 | >100 | 81.2 |
Data extracted from Reference[5]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships:
-
Aromatic vs. Aliphatic Substituents: The derivatives bearing an aromatic group, particularly the 4-fluorophenoxymethyl substituent (compounds 11g and 6g ), exhibited the most potent cytotoxic activity.[5] This suggests that the presence of an aromatic ring is beneficial for the anticancer activity of these compounds.
-
Influence of Exposure Time: For many of the tested compounds, a longer exposure time (72 hours) resulted in lower IC50 values, indicating a time-dependent cytotoxic effect.
-
Effect of Alkyl Chain Length and Branching: While less potent than their aromatic counterparts, derivatives with cyclic alkyl groups (cyclopentyloxymethyl and cyclohexyloxymethyl) showed moderate activity after 72 hours of exposure.
Experimental Methodologies: A Closer Look
The evaluation of the cytotoxic potential of these novel compounds relies on robust and reproducible in vitro assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Detailed Protocol for the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel 1,2,4-triazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Step-by-step workflow of the MTT assay.
Conclusion and Future Directions
The preliminary in vitro cytotoxicity data for this compound derivatives indicates that this class of compounds holds promise for the development of novel anticancer agents. Specifically, derivatives containing aromatic moieties have demonstrated significant cytotoxic effects against leukemia cell lines.
Further research is warranted to expand the evaluation of these compounds against a broader panel of cancer cell lines and to elucidate their precise mechanisms of action. Investigating their effects on key cellular processes such as apoptosis, cell cycle progression, and specific signaling pathways will provide a more comprehensive understanding of their therapeutic potential. The structure-activity relationships identified in these initial studies provide a valuable foundation for the rational design and synthesis of more potent and selective 1,2,4-triazole-based anticancer drug candidates.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate
This document provides a detailed, step-by-step guide for the safe and compliant disposal of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. As a niche heterocyclic compound, its disposal requires a thorough understanding of its chemical properties, associated hazards, and the governing regulatory frameworks. This guide is built on the foundational principles of laboratory safety, environmental protection, and regulatory compliance, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and integrity.
The procedures outlined herein are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR § 1910.1450).[1][2][3]
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
The primary hazards associated with this class of compounds are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][7]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][7]
These hazards necessitate the stringent handling and disposal protocols that follow. The goal is to prevent any exposure to laboratory personnel and to ensure the compound does not enter the environment where its ecotoxicity is not fully characterized.[8][9]
Hazard Summary Table
| Hazard Classification | GHS Category | Description | Primary Precaution |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][7] | Avoid skin contact; wear appropriate gloves. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][7] | Wear safety goggles or a face shield. |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation.[4][7] | Handle in a well-ventilated area or fume hood. |
Pre-Disposal Operations: Immediate Safety Protocols
Before initiating any disposal-related tasks, it is imperative to establish a safe working environment. This is a core requirement of OSHA's Laboratory Standard, which mandates the development of a written Chemical Hygiene Plan (CHP).[10][11]
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.[4]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
Emergency Preparedness
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4] All personnel handling the waste must be familiar with the location and availability of the laboratory's Chemical Hygiene Plan and relevant safety data sheets.[3]
Step-by-Step Disposal Workflow
The disposal of this compound must follow the "cradle-to-grave" management system mandated by the EPA's RCRA.[1] This means its journey is tracked from the point of generation to its final, safe disposal.
Step 1: Waste Characterization
The first step is to formally identify the material as hazardous waste.[12] Given the irritant properties of its analogue, this compound must be managed as a hazardous chemical waste. It is Purdue University's policy, and a best practice for all institutions, to assume all chemical wastes are hazardous and must be managed by trained environmental health and safety (EHS) personnel or a licensed contractor.[1]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[8][12]
-
Solid Waste: Collect un-used or expired solid this compound in a dedicated waste container.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected separately in a clearly labeled, lined container.
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated liquid waste container.
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.[4]
Step 3: Containerization and Labeling
This step is a frequent source of regulatory violations and must be performed meticulously.[1]
-
Select an Appropriate Container: Use only containers approved for chemical waste that are compatible with the chemical. The container must be in good condition and have a secure, leak-proof screw-top cap.[1][8] Food-grade containers are strictly prohibited.[1]
-
Keep Containers Closed: Waste containers must be kept closed at all times except when actively adding waste.[1][13] This prevents spills and the release of vapors.
-
Label the Container: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents, including solvents.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories may accumulate waste at or near the point of generation in an SAA.
-
The labeled waste container must be under the control of the laboratory personnel.
-
Follow institutional limits for the volume of waste and the time it can be stored in the SAA before being transferred to a central accumulation area.
Step 5: Final Disposal
On-site treatment to render the waste non-hazardous is generally not permissible without a specific permit.[14] Therefore, the only compliant disposal pathway for most research institutions is through a licensed hazardous waste disposal company.[12]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Documentation: Your EHS office will handle the creation of the Uniform Hazardous Waste Manifest, a document that tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[13][14]
-
Final Treatment: The licensed contractor will transport the waste to a permitted facility where it will be disposed of using methods such as incineration or chemical oxidation to render it non-hazardous.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. pfw.edu [pfw.edu]
- 2. nationalacademies.org [nationalacademies.org]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 1,2,4-triazole-3-carboxylate CAS 4928-88-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbioclean.com [usbioclean.com]
- 9. isres.org [isres.org]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. osha.gov [osha.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
